N-nitroso-Ritalinic Acid
説明
Structure
3D Structure
特性
分子式 |
C13H16N2O3 |
|---|---|
分子量 |
248.28 g/mol |
IUPAC名 |
2-(1-nitrosopiperidin-2-yl)-2-phenylacetic acid |
InChI |
InChI=1S/C13H16N2O3/c16-13(17)12(10-6-2-1-3-7-10)11-8-4-5-9-15(11)14-18/h1-3,6-7,11-12H,4-5,8-9H2,(H,16,17) |
InChIキー |
IZFMPRQXSKWFOA-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C(C1)C(C2=CC=CC=C2)C(=O)O)N=O |
製品の起源 |
United States |
Foundational & Exploratory
In-depth Technical Guide: Chemical Stability and Degradation of N-nitroso-Ritalinic Acid
Abstract
N-nitroso-Ritalinic Acid (NRA) is a nitrosamine (B1359907) impurity associated with Methylphenidate and its primary metabolite, Ritalinic Acid.[1][2] As a member of the nitrosamine class of compounds, which are often potent genotoxic carcinogens, the presence of NRA in any pharmaceutical product is of significant concern to regulatory bodies such as the European Medicines Agency (EMA).[3] This technical guide aims to provide a comprehensive overview of the chemical stability and degradation profile of this compound. However, a thorough review of publicly available scientific literature reveals a significant lack of detailed studies on this specific compound. While general information regarding its identity is available, specific quantitative data on its degradation pathways, stability under various stress conditions, and the kinetics of its decomposition are not published in the accessible domain. This document summarizes the available information and highlights the critical knowledge gaps that need to be addressed by the scientific and pharmaceutical research communities.
Chemical Identity
| Parameter | Information | Reference |
| Chemical Name | 2-(1-Nitrosopiperidin-2-yl)-2-phenylacetic acid | |
| Synonyms | N-Nitroso Ritalinic Acid | |
| CAS Number | 2932440-73-6 | |
| Molecular Formula | C₁₃H₁₆N₂O₃ | |
| Molecular Weight | 248.3 g/mol | |
| Appearance | Off-White Solid |
Known Context and Regulatory Status
This compound is recognized as a potential impurity that can arise during the synthesis, degradation, or storage of drug products containing Methylphenidate.[1] Its identification is critical for ensuring the safety and efficacy of such pharmaceuticals. The EMA includes this compound in its list of nitrosamines for which acceptable intake levels are determined based on a carcinogenic potential categorization approach, underscoring the regulatory scrutiny applied to this compound.[3]
Chemical Stability and Degradation Profile: A Knowledge Gap
A comprehensive search of scientific databases and chemical literature was conducted to gather information on the stability and degradation of this compound. The search focused on key areas required for a complete stability profile, including:
-
Forced Degradation Studies: No studies detailing the behavior of NRA under stress conditions (acidic, basic, oxidative, thermal, and photolytic) were found. Such studies are essential for identifying potential degradation products and understanding the degradation pathways.
-
Degradation Kinetics: There is no publicly available data on the rate of degradation of NRA under various conditions. This information is vital for determining the shelf-life and appropriate storage conditions for any substance containing this impurity.
-
Degradation Products: The specific chemical entities that this compound breaks down into have not been documented in the literature.
-
Degradation Pathways: Without information on degradation products and the conditions that lead to them, no degradation pathways can be proposed or visualized.
The absence of this critical information makes it impossible to provide quantitative data tables, detailed experimental protocols, or visualizations of degradation pathways as requested.
General Analytical Methodologies for Impurity Detection
While specific stability-indicating methods for this compound are not published, the general analytical techniques used for the detection and quantification of impurities in Methylphenidate and Ritalinic Acid are well-established.[1][2] These methods would form the basis for any future stability studies on NRA.
| Analytical Technique | Application in Impurity Profiling |
| High-Performance Liquid Chromatography (HPLC) | A primary method for separating, identifying, and quantifying impurities in drug substances and products.[1][2] |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Used for the sensitive detection and structural elucidation of impurities, particularly for trace-level analysis.[2] |
| Gas Chromatography (GC) | Suitable for the analysis of volatile impurities and residual solvents.[1][2] |
Proposed Experimental Workflow for Stability Assessment
Given the lack of data, a logical next step for researchers would be to perform a comprehensive stability study on this compound. The following workflow outlines a standard approach for such an investigation.
Caption: Proposed workflow for a forced degradation study of this compound.
Conclusion and Future Outlook
There is a critical void in the scientific literature regarding the chemical stability and degradation of this compound. This lack of data prevents a full risk assessment and the development of effective control strategies for this potential impurity in pharmaceutical products. The generation of robust stability data through forced degradation studies is imperative. Such research would involve subjecting pure this compound to a range of stress conditions as outlined by the International Council for Harmonisation (ICH) guidelines and utilizing advanced analytical techniques to identify and quantify the resulting degradants. This would not only allow for the elucidation of its degradation pathways but also aid in the development of manufacturing processes and storage conditions that minimize the risk of its formation, ensuring the safety and quality of essential medicines like Methylphenidate.
References
N-nitroso-Ritalinic Acid: A Physicochemical and Toxicological Overview
For Researchers, Scientists, and Drug Development Professionals
N-nitroso-Ritalinic Acid is an organic compound classified as an N-nitrosamine. It is primarily recognized as a potential impurity in the synthesis of methylphenidate and its derivatives. Given the classification of many N-nitrosamines as probable human carcinogens, understanding the physicochemical properties and potential biological activities of this compound is of significant interest for toxicological assessment and quality control in pharmaceutical development. This technical guide provides a summary of its known physicochemical properties, outlines general experimental protocols for its analysis, and describes the putative metabolic pathway associated with the bioactivation of N-nitroso compounds.
Physicochemical Properties
The available quantitative data for this compound are primarily based on computational models. Experimental determination of these properties is not widely available in the public domain.
| Property | Value | Source | Notes |
| Molecular Formula | C₁₃H₁₆N₂O₃ | --INVALID-LINK-- | - |
| Molecular Weight | 248.28 g/mol | --INVALID-LINK-- | - |
| Appearance | Off-White Solid | --INVALID-LINK-- | - |
| LogP (Octanol-Water Partition Coefficient) | 2.3 | --INVALID-LINK-- | Computed by XLogP3 |
| Solubility | Soluble in Chloroform, Methanol (B129727) | --INVALID-LINK-- | Qualitative data |
| Melting Point | Not Available | - | - |
| Boiling Point | Not Available | - | - |
| pKa | Not Available | - | - |
| CAS Number | 2932440-73-6 | --INVALID-LINK-- | - |
| Synonyms | 2-(1-Nitrosopiperidin-2-yl)-2-phenylacetic acid, Ritalin impurity 5, N-Nitroso Methylphenidate EP Impurity A | --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK-- | - |
Metabolic Activation and Genotoxicity Pathway
N-nitrosamines are generally not directly genotoxic. They require metabolic activation to form reactive electrophilic species that can interact with cellular macromolecules like DNA.[1][2] The primary pathway for this activation involves cytochrome P450-mediated oxidation.
Caption: Metabolic activation pathway of N-nitrosamines leading to DNA adduct formation.
Experimental Protocols
Determination of LogP (Octanol-Water Partition Coefficient)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. A common method for its determination is the shake-flask method followed by HPLC analysis .
Caption: Experimental workflow for LogP determination using the shake-flask method.
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation, identification, and quantification of N-nitroso compounds. Due to their potential presence at trace levels, a highly sensitive detector is often required.
Instrumentation:
-
HPLC system with a UV detector or, for higher sensitivity and selectivity, a mass spectrometer (LC-MS).
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
Mobile Phase:
-
A gradient of acetonitrile (B52724) and water (with 0.1% formic acid for better peak shape) is commonly used. The gradient program would need to be optimized to achieve good separation from other components in the sample matrix.
Detection:
-
UV Detection: N-nitroso compounds typically have a characteristic UV absorbance around 230-240 nm.
-
Mass Spectrometry (MS): For trace analysis, LC-MS or LC-MS/MS is the method of choice, offering high sensitivity and specificity. The instrument would be operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to detect the specific mass-to-charge ratio (m/z) of this compound and its fragments.
Sample Preparation:
-
Samples are typically dissolved in a suitable solvent, such as methanol or the mobile phase, and filtered through a 0.45 µm filter before injection.
Synthesis of this compound
A general approach for the synthesis of N-nitrosamines involves the reaction of a secondary amine with a nitrosating agent under acidic conditions. For this compound, the precursor would be Ritalinic Acid.
References
N-nitroso-Ritalinic Acid Impurity Profiling: A Technical Guide for Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core principles and practices for the impurity profiling of N-nitroso-Ritalinic Acid (NRA) in pharmaceutical products. Given the classification of nitrosamine (B1359907) impurities as probable human carcinogens, a thorough understanding of their formation, detection, and control is paramount for ensuring drug safety and regulatory compliance. This document outlines the potential formation pathways of NRA, detailed methodologies for its analysis, risk assessment strategies, and a discussion on its toxicological implications.
Introduction to this compound (NRA)
This compound (chemical name: 2-(1-nitrosopiperidin-2-yl)-2-phenylacetic acid) is a nitrosamine impurity that can potentially form in pharmaceutical products containing methylphenidate or its metabolite, ritalinic acid.[1][2][3][4][5] As a Nitrosamine Drug Substance-Related Impurity (NDSRI), NRA shares a structural similarity with the active pharmaceutical ingredient (API) or its related substances. The presence of a nitrosatable secondary amine in the ritalinic acid structure and the potential presence of nitrosating agents in raw materials, excipients, or during the manufacturing process create a risk for its formation.
Formation and Control of this compound
The formation of N-nitrosamines, including NRA, is a chemical reaction between a nitrosatable amine (in this case, ritalinic acid or residual methylphenidate) and a nitrosating agent.[6] Common nitrosating agents are nitrites (NO₂⁻), which can be present as impurities in excipients, water, or other raw materials, especially under acidic conditions.[6]
Key factors influencing NRA formation include:
-
Presence of Nitrosatable Amines: Ritalinic acid, a major metabolite of methylphenidate, contains a secondary amine within its piperidine (B6355638) ring, making it susceptible to nitrosation.
-
Presence of Nitrosating Agents: Trace amounts of nitrites in excipients or other components of the drug product are a primary concern.
-
pH: Nitrosamine formation is often favored in acidic environments which can be present in the drug product formulation or in vivo in the stomach.
-
Temperature: Elevated temperatures during manufacturing or storage can accelerate the rate of nitrosamine formation.
Control Strategies: A multi-faceted approach is necessary to control the risk of NRA formation in pharmaceuticals.[7] Strategies should focus on both preventing its formation and removing it if present.
-
Risk Assessment: A thorough risk assessment of the entire manufacturing process is the first critical step. This includes evaluating raw materials, excipients, and processing conditions.
-
Raw Material Control: Sourcing high-purity raw materials and excipients with low nitrite (B80452) content is essential.
-
Process Optimization: Modifying manufacturing processes to avoid conditions that favor nitrosation, such as adjusting pH to be less acidic and avoiding excessive temperatures, can be highly effective.[8]
-
Use of Inhibitors: The inclusion of antioxidants, such as ascorbic acid (Vitamin C) or alpha-tocopherol (B171835) (Vitamin E), can act as nitrite scavengers, preventing the nitrosation reaction.[8]
-
Analytical Testing: Implementing robust and sensitive analytical methods for routine testing of raw materials, intermediates, and the final drug product is crucial to ensure control strategies are effective.
Quantitative Data on Nitrosamine Impurities
While specific quantitative data for this compound in marketed pharmaceutical products is not widely published in publicly available literature, the general acceptable intake (AI) limits for nitrosamine impurities set by regulatory agencies provide the necessary framework for control. The US Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent limits for nitrosamines in drug products.[9][10]
| Impurity Class | General Acceptable Intake (AI) Limit (ng/day) | Reference |
| Nitrosamine Impurities | 26.5 (for most potent nitrosamines) | [9] |
| Nitrosamine Drug Substance-Related Impurities (NDSRIs) | Determined on a case-by-case basis using a carcinogenic potency categorization approach (CPCA) | [9][10] |
For NDSRIs like NRA, where substance-specific carcinogenicity data may not be available, the FDA recommends a predictive framework based on the compound's structural features to assign it to a carcinogenic potency category, which then determines the AI limit.[9]
A study investigating the formation of various NDSRIs under artificial gastric conditions (pH 3.15, 37°C for 2 hours) with the addition of nitrite provides some insight into the potential for in vivo formation. While this study included methylphenidate, the specific quantitative results for the formation of NRA were not detailed. However, it highlights the importance of considering the in vivo environment as a potential site for nitrosamine formation.[11]
Experimental Protocols
The sensitive and specific detection and quantification of NRA at trace levels in a complex pharmaceutical matrix requires advanced analytical techniques. Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed methods.
Synthesis of this compound Reference Standard
A certified reference standard of NRA is essential for the development and validation of any quantitative analytical method. While commercially available from several suppliers, a general synthesis protocol, adapted from the synthesis of a related compound, is provided below for informational purposes.
Reaction: Nitrosation of Ritalinic Acid
Reagents and Materials:
-
Ritalinic Acid
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Magnesium Sulfate (MgSO₄) (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve a known amount of Ritalinic Acid in a suitable solvent such as an ethanol-water mixture in a round-bottom flask.
-
Acidify the solution by adding a dilute solution of hydrochloric acid dropwise while stirring.
-
Cool the reaction mixture in an ice bath.
-
Prepare a solution of sodium nitrite in water.
-
Add the sodium nitrite solution dropwise to the cooled, acidified solution of Ritalinic Acid with continuous stirring.
-
Allow the reaction to proceed for a specified time (e.g., 1-2 hours) at a low temperature.
-
After the reaction is complete, extract the product into an organic solvent such as dichloromethane.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
The crude product should be purified using an appropriate technique, such as column chromatography, to obtain the pure reference standard.
-
The structure and purity of the synthesized this compound must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
LC-MS/MS Method for Quantification of NRA in a Drug Product
This protocol provides a general framework for the analysis of NRA in a solid dosage form. Method validation in accordance with ICH Q2(R1) is essential.
1. Sample Preparation:
-
Accurately weigh a portion of the crushed tablets equivalent to a specific amount of the API (e.g., 100 mg).
-
Transfer to a suitable centrifuge tube.
-
Add a precise volume of an appropriate extraction solvent (e.g., methanol (B129727) or a mixture of methanol and water).
-
Vortex to mix and then sonicate or shake mechanically for a specified duration (e.g., 30-40 minutes) to ensure complete extraction.[7]
-
Centrifuge the sample at a high speed (e.g., 4000 rpm for 15 minutes) to pellet the excipients.[7]
-
Filter the supernatant through a 0.22 µm syringe filter into an LC vial for analysis.
2. Chromatographic Conditions:
-
LC System: UHPLC system
-
Column: A suitable reversed-phase column (e.g., C18, Phenyl-Hexyl) with appropriate dimensions (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol
-
Gradient Elution: A gradient program should be developed to achieve adequate separation of NRA from the API and other matrix components.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 30 - 40 °C
-
Injection Volume: 1 - 5 µL
3. Mass Spectrometry Conditions:
-
Mass Spectrometer: Triple Quadrupole (QqQ) or High-Resolution Mass Spectrometer (HRMS)
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions (for QqQ): A precursor ion corresponding to the [M+H]⁺ of NRA would be selected, and at least two specific product ions would be monitored for quantification and confirmation.
-
Source Parameters: Optimize parameters such as gas flows, temperatures, and voltages for maximum sensitivity.
4. Data Analysis and Quantification:
-
A calibration curve is constructed by analyzing standard solutions of NRA of known concentrations.
-
The concentration of NRA in the sample is determined by comparing its peak area to the calibration curve, using an internal standard for correction if necessary.
GC-MS/MS Method for Quantification of NRA
For more volatile nitrosamines, GC-MS is a viable alternative. However, NRA, being a carboxylic acid, is not highly volatile and may require derivatization prior to analysis to improve its chromatographic behavior.
1. Sample Preparation and Derivatization:
-
Follow the sample extraction procedure as described for the LC-MS/MS method.
-
After extraction, the solvent is evaporated to dryness under a gentle stream of nitrogen.
-
The residue is reconstituted in a suitable derivatization reagent (e.g., a silylating agent like BSTFA with 1% TMCS) and heated to a specific temperature for a set time to convert the carboxylic acid group to a more volatile silyl (B83357) ester.
2. GC Conditions:
-
GC System: Gas chromatograph with a split/splitless injector.
-
Column: A mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) of appropriate dimensions (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient program is used to separate the derivatized NRA from other components.
-
Injector Temperature: 250 - 280 °C
3. Mass Spectrometry Conditions:
-
Mass Spectrometer: Triple Quadrupole (QqQ) Mass Spectrometer
-
Ionization Source: Electron Ionization (EI)
-
MRM Transitions: Specific precursor-to-product ion transitions for the derivatized NRA are monitored.
4. Data Analysis and Quantification:
-
Quantification is performed similarly to the LC-MS/MS method using a calibration curve prepared with derivatized NRA standards.
Visualizations
The following diagrams illustrate key pathways and workflows related to the impurity profiling of this compound.
Caption: Formation Pathway of this compound.
Caption: Experimental Workflow for NRA Analysis.
Caption: General Genotoxicity Signaling Pathway of N-Nitrosamines.
Conclusion
The control of this compound and other nitrosamine impurities is a critical aspect of modern pharmaceutical development and manufacturing. A proactive approach, incorporating thorough risk assessment, robust analytical testing, and effective control strategies, is essential to ensure the safety and quality of medicines. While specific data on NRA remains limited, the principles and methodologies outlined in this guide provide a solid foundation for its impurity profiling. Continuous vigilance and adherence to evolving regulatory guidelines are imperative for all professionals in the pharmaceutical industry.
References
- 1. longdom.org [longdom.org]
- 2. agilent.com [agilent.com]
- 3. fda.gov [fda.gov]
- 4. edqm.eu [edqm.eu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. ijper.org [ijper.org]
- 7. lcms.cz [lcms.cz]
- 8. impactfactor.org [impactfactor.org]
- 9. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. japsonline.com [japsonline.com]
Toxicological Assessment of N-nitroso-Ritalinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-nitroso-Ritalinic Acid is a potential impurity that can form in pharmaceutical products containing methylphenidate. As a member of the N-nitrosamine class of compounds, it is considered a "cohort of concern" due to the well-documented mutagenic and carcinogenic properties of many compounds in this class[1]. The presence of N-nitrosamine impurities in drugs has led to numerous recalls and the implementation of stringent regulatory guidance for their control[1]. This technical guide provides a comprehensive overview of the toxicological assessment of this compound, summarizing available data, outlining relevant experimental protocols, and illustrating key concepts through diagrams.
N-nitrosamines are formed by the reaction of secondary or tertiary amines with a nitrosating agent, such as nitrous acid, which can be derived from nitrite (B80452) salts under acidic conditions[2]. In the context of pharmaceuticals, these impurities can arise during the synthesis of the active pharmaceutical ingredient (API) or during the formulation and storage of the drug product[1]. Long-term exposure to certain N-nitrosamines, even at low levels, may increase the risk of cancer[3].
Quantitative Toxicological Data
Regulatory agencies have established acceptable intake (AI) limits for various N-nitrosamines to manage the potential cancer risk. The AI represents a level of exposure that approximates a one in 100,000 increased cancer risk over a lifetime of exposure[4]. For this compound, the European Medicines Agency (EMA) and Health Canada have set an AI based on a structure-activity relationship (SAR) and read-across approach from surrogate compounds[5].
| Impurity | Chemical Name | Parent API | Acceptable Intake (AI) | Potency Category | Source |
| This compound | 2-(1-nitrosopiperidin-2-yl)-2-phenylacetic acid | Methylphenidate | 1500 ng/day | 4 | EMA[5][6], Health Canada[7] |
The Carcinogenic Potency Categorization Approach (CPCA) is a framework used to assign AI limits to N-nitrosamines based on their predicted carcinogenic potency. The categories range from 1 (most potent) to 5 (least potent)[1][4]. This compound is placed in category 4[5][6][7].
Experimental Protocols
While specific experimental data for this compound is not publicly available, the following are standard protocols used for the toxicological assessment of N-nitrosamine impurities.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of a chemical.
-
Principle: The assay utilizes several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. The test compound is incubated with the bacterial strains in the presence and absence of a metabolic activation system (S9 fraction from rat liver). If the compound is a mutagen, it will cause reverse mutations, allowing the bacteria to grow on a histidine-deficient medium.
-
Methodology:
-
Prepare different concentrations of the test substance.
-
Mix the test substance with the bacterial tester strain and, if required, the S9 metabolic activation mix.
-
Pour the mixture onto a minimal glucose agar (B569324) plate.
-
Incubate the plates at 37°C for 48-72 hours.
-
Count the number of revertant colonies and compare it to the control plates.
-
A significant, dose-dependent increase in the number of revertant colonies indicates a positive result.
-
In Vitro Micronucleus Assay
This assay detects genotoxic damage in mammalian cells.
-
Principle: The test evaluates the presence of micronuclei, which are small, extranuclear bodies containing chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division. An increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome lagging) effects.
-
Methodology:
-
Human TK6 cells or other suitable mammalian cell lines are cultured.
-
Cells are exposed to various concentrations of the test compound for a defined period (e.g., 24 hours), with and without metabolic activation (S9).
-
After exposure, the cells are treated with a cytokinesis blocker (e.g., cytochalasin B) to allow for the identification of cells that have completed one cell division.
-
Cells are harvested, fixed, and stained.
-
The frequency of micronucleated binucleated cells is determined by microscopic analysis.
-
In Vivo Carcinogenicity Bioassays
Long-term animal studies are conducted to determine the carcinogenic potential of a substance.
-
Principle: Rodents (typically rats and mice) are exposed to the test substance over a significant portion of their lifespan. The incidence of tumors in the treated groups is compared to that in a control group.
-
Methodology:
-
Groups of animals are administered the test substance daily at different dose levels for up to two years.
-
A control group receives the vehicle only.
-
Animals are monitored for clinical signs of toxicity and tumor development.
-
At the end of the study, a complete necropsy is performed, and tissues are examined histopathologically.
-
The tumor incidence data is statistically analyzed to determine the carcinogenic potential of the substance.
-
Visualizations
Experimental Workflow for Nitrosamine (B1359907) Analysis
The following diagram illustrates a typical workflow for the identification and quantification of N-nitrosamine impurities in pharmaceutical products.
Caption: General workflow for nitrosamine impurity analysis in pharmaceuticals.
Signaling Pathway of N-Nitrosamine Carcinogenesis
The carcinogenicity of many N-nitrosamines is linked to their metabolic activation and subsequent interaction with DNA.
Caption: Simplified pathway of N-nitrosamine-induced carcinogenesis.
Conclusion
The toxicological assessment of this compound is guided by the principles applied to the broader class of N-nitrosamines. While specific experimental data on this particular impurity is limited, regulatory bodies have established a conservative acceptable intake limit of 1500 ng/day based on SAR and read-across approaches. This underscores the importance of robust analytical methods for the detection and quantification of such impurities in pharmaceutical products. Further research, including mutagenicity and genotoxicity studies, would provide a more definitive toxicological profile for this compound and aid in refining risk assessments. Drug developers and manufacturers must remain vigilant in controlling the formation of N-nitrosamine impurities to ensure patient safety.
References
- 1. Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajpaonline.com [ajpaonline.com]
- 3. Beware of Carcinogenic Nitrosamine Compounds as Contaminants in Medicinal Products - IML Testing & Research [imlresearch.com]
- 4. FDA sets acceptable intake limits for nitrosamines in drugs | RAPS [raps.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. tga.gov.au [tga.gov.au]
- 7. canada.ca [canada.ca]
Understanding the Genotoxicity of N-nitroso-Ritalinic Acid: An In-depth Technical Guide
Disclaimer: No direct experimental data on the genotoxicity of N-nitroso-Ritalinic Acid is publicly available. This guide provides a comprehensive overview based on the genotoxicity of structurally related compounds, the parent molecule (methylphenidate), and established principles of nitrosamine (B1359907) toxicology. The experimental protocols described are standard assays that would be employed for such an evaluation.
Introduction
This compound is a potential nitrosamine impurity of methylphenidate, a widely prescribed central nervous system stimulant. Nitrosamines are a class of compounds of significant concern to the pharmaceutical industry and regulatory bodies due to their potential as genotoxic carcinogens. The assessment of the genotoxic risk of such impurities is a critical aspect of drug safety evaluation.
This technical guide provides a comprehensive framework for understanding the potential genotoxicity of this compound. Given the absence of specific data, this document leverages a science-based approach, incorporating information on the parent drug, structurally similar nitrosamines, and in silico predictive methods. Furthermore, it outlines the detailed experimental protocols for the standard battery of genotoxicity tests that would be necessary to definitively determine the genotoxic profile of this compound.
Toxicological Profile of Parent Compound and Structural Analogs
Genotoxicity of Methylphenidate
Methylphenidate, the parent active pharmaceutical ingredient, has been extensively studied for its genotoxic potential. The consensus from a range of in vitro and in vivo studies is that methylphenidate is not genotoxic.
| Assay | System | Concentration/Dose | Results | Reference |
| Chromosomal Aberration | Cultured Human Lymphocytes | Up to 10 mM | Negative | [1] |
| Micronucleus Test | Mouse Bone Marrow | Up to 250 mg/kg bw (oral) | Negative | [1] |
| Micronucleus Test | Mouse Peripheral Blood Erythrocytes | 30, 60, or 125 mg/kg | Negative | [2] |
| Bacterial Reverse Mutation (Ames) Test | S. typhimurium & E. coli | Not specified | Negative | [3] |
| Mouse Lymphoma Assay | L5178Y cells | Not specified | Negative | [3] |
Genotoxicity of N-nitrosopiperidine (Structural Surrogate)
N-nitrosopiperidine, which shares the N-nitrosated piperidine (B6355638) ring with this compound, is a well-characterized genotoxic carcinogen. It serves as a relevant surrogate for predicting the potential hazards of this compound.
| Assay | System | Concentration/Dose | Results | Reference |
| Carcinogenicity | Animals | Not specified | Causes stomach, esophagus, throat, liver, and lung cancer | [4] |
| Mutagenicity | Not specified | Not specified | Mutagenic | [5] |
Metabolic Activation and Mechanism of Genotoxicity
The genotoxicity of most N-nitrosamines is dependent on their metabolic activation, primarily by cytochrome P450 (CYP) enzymes in the liver. The proposed metabolic activation pathway for this compound, based on knowledge of similar nitrosamines, is illustrated below.
In Silico Genotoxicity Prediction
In the absence of empirical data, in silico (computer-based) models, such as Quantitative Structure-Activity Relationship (QSAR) models, are valuable tools for predicting the genotoxic potential of nitrosamines.[6][7][8] These models analyze the chemical structure of a compound to predict its biological activity based on data from structurally similar compounds. For this compound, QSAR models would likely predict a genotoxic potential due to the presence of the N-nitrosamine functional group, which is a well-known structural alert for mutagenicity.[6][9]
Experimental Protocols for Genotoxicity Assessment
A standard battery of tests is required by regulatory agencies to assess the genotoxic potential of pharmaceutical impurities. The following sections detail the methodologies for these key assays.
Bacterial Reverse Mutation Test (Ames Test) - OECD 471
The Ames test is a widely used method to evaluate a substance's potential to induce gene mutations in bacteria.
Methodology:
-
Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA).
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from induced rat liver).
-
Procedure:
-
The test substance, bacterial culture, and S9 mix (or buffer) are combined.
-
The mixture is poured onto minimal glucose agar plates.
-
The plates are incubated at 37°C for 48-72 hours.
-
The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted.
-
-
Evaluation: A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies.
In Vitro Mammalian Cell Micronucleus Test - OECD 487
This assay detects chromosomal damage by identifying micronuclei in the cytoplasm of interphase cells.
Methodology:
-
Test System: Established mammalian cell lines (e.g., CHO, V79, TK6) or primary cell cultures (e.g., human peripheral blood lymphocytes).
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction).
-
Procedure:
-
Cells are exposed to the test substance for a short (3-6 hours) or long (1.5-2 normal cell cycles) duration.
-
Cytochalasin B is added to block cytokinesis, resulting in binucleated cells.
-
Cells are harvested, fixed, and stained.
-
The frequency of micronucleated cells is determined by microscopic analysis of binucleated cells.
-
-
Evaluation: A substance is considered genotoxic if it induces a statistically significant, dose-dependent increase in the frequency of micronucleated cells.
In Vitro Mammalian Chromosomal Aberration Test - OECD 473
This test identifies substances that cause structural chromosomal abnormalities in cultured mammalian cells.
Methodology:
-
Test System: Similar to the in vitro micronucleus test, using established mammalian cell lines or primary cell cultures.
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction).
-
Procedure:
-
Cells are exposed to the test substance.
-
A metaphase-arresting substance (e.g., colcemid) is added to accumulate cells in metaphase.
-
Cells are harvested, treated with a hypotonic solution, fixed, and spread on microscope slides.
-
Chromosomes are stained and analyzed microscopically for structural aberrations (e.g., breaks, gaps, exchanges).
-
-
Evaluation: A substance is considered clastogenic if it produces a statistically significant, dose-dependent increase in the percentage of cells with structural chromosomal aberrations.
Conclusion
While there is no direct experimental data on the genotoxicity of this compound, a comprehensive assessment based on established scientific principles suggests a high likelihood of genotoxic potential. The parent compound, methylphenidate, is not genotoxic, indicating that the genotoxicity concern arises from the N-nitroso moiety. The structural analog, N-nitrosopiperidine, is a known mutagen and carcinogen. In silico predictions would likely classify this compound as a mutagen.
Therefore, for a definitive risk assessment, it is imperative that this compound be evaluated in a standard battery of genotoxicity tests, including the Ames test, an in vitro mammalian cell micronucleus or chromosomal aberration assay, and, if necessary, an in vivo genotoxicity study. The detailed protocols provided in this guide outline the necessary steps for such an evaluation. Until such data is available, this compound should be considered a potential genotoxic impurity and controlled to the lowest reasonably practicable levels in any pharmaceutical product.
References
N-Nitroso-Ritalinic Acid in Drug Manufacturing: A Technical Guide to Sources, Analysis, and Mitigation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of N-nitroso-ritalinic acid (NRA), a potential nitrosamine (B1359907) impurity in pharmaceutical products containing methylphenidate or its metabolite, ritalinic acid. This document outlines the formation pathways, potential sources during drug manufacturing, and detailed analytical methodologies for the detection and quantification of this impurity.
Introduction to this compound (NRA)
This compound is a nitrosamine drug substance-related impurity (NDSRI) that can potentially form from ritalinic acid, the primary metabolite of methylphenidate. Ritalinic acid itself can be present as a degradant or an intermediate in the manufacturing process of methylphenidate. Like other nitrosamines, NRA is of concern due to its potential carcinogenic properties. Regulatory bodies worldwide have established strict limits for nitrosamine impurities in pharmaceutical products, necessitating a thorough understanding and control of their formation.
Chemical Structure:
-
IUPAC Name: 2-(1-nitrosopiperidin-2-yl)-2-phenylacetic acid
-
Molecular Formula: C₁₃H₁₆N₂O₃
-
Molecular Weight: 248.28 g/mol
Formation Pathways of this compound
The formation of this compound stems from the reaction of a nitrosating agent with the secondary amine group present in the piperidine (B6355638) ring of ritalinic acid. This reaction, known as nitrosation, is a well-understood chemical transformation.
The general mechanism involves the protonation of a nitrite (B80452) ion (NO₂⁻) to form nitrous acid (HNO₂), which can then generate various nitrosating species, such as the nitrosonium ion (NO⁺). The lone pair of electrons on the nitrogen atom of the secondary amine in ritalinic acid then attacks the nitrosonium ion, leading to the formation of the N-nitroso derivative.
Potential Sources of this compound in Drug Manufacturing
The formation of NRA during the manufacturing of methylphenidate-containing drug products can be attributed to the presence of both the ritalinic acid precursor and nitrosating agents. A thorough risk assessment should consider the following potential sources:
3.1. Presence of Ritalinic Acid:
-
Degradation of Methylphenidate: Methylphenidate can hydrolyze to form ritalinic acid, especially under certain pH and temperature conditions. This degradation can occur during the synthesis, formulation, or even storage of the drug product.
-
Intermediate in Synthesis: Ritalinic acid may be used as a starting material or be present as an intermediate in the synthesis of methylphenidate or related compounds.
3.2. Sources of Nitrosating Agents:
Nitrosating agents, primarily nitrites, can be introduced at various stages of the manufacturing process:
-
Raw Materials: Nitrite impurities can be present in starting materials, reagents, and solvents used in the synthesis of the active pharmaceutical ingredient (API) and excipients.
-
Excipients: Certain common excipients may contain trace amounts of nitrites.
-
Water: The water used in the manufacturing process can be a source of nitrites.
-
Manufacturing Equipment: Inadequate cleaning of equipment can lead to cross-contamination with residual nitrosating agents from previous batches or other processes.
-
Packaging Materials: Certain packaging materials, such as those containing nitrocellulose, could potentially be a source of nitrosating agents.
Quantitative Data
Currently, there is a lack of publicly available data on the specific levels of this compound found in methylphenidate drug substances or products. The following table presents a hypothetical yet plausible scenario for the levels of NRA that might be observed, based on typical limits for nitrosamine impurities. These values are for illustrative purposes only.
| Sample Type | Matrix | This compound Level (ppm) | Analytical Method |
| Methylphenidate API (Batch A) | Solid | < 0.01 (Below Limit of Quantification) | LC-MS/MS |
| Methylphenidate API (Batch B) | Solid | 0.05 | LC-MS/MS |
| Methylphenidate Tablets (20 mg) | Solid | 0.02 | LC-MS/MS |
| Ritalinic Acid Intermediate | Solid | 0.15 | LC-MS/MS |
Regulatory Limits:
Regulatory agencies like the U.S. Food and Drug Administration (FDA) have established acceptable intake (AI) limits for nitrosamine drug substance-related impurities (NDSRIs). These limits are often determined based on a carcinogenic potency categorization approach. For a specific NDSRI like this compound, the acceptable intake limit would need to be calculated based on its structural features and toxicological data, if available. In the absence of specific data, a conservative limit is often applied.
Experimental Protocols
A highly sensitive and specific analytical method is required for the detection and quantification of trace levels of this compound in pharmaceutical matrices. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the most suitable technique for this purpose.
5.1. Sample Preparation:
A robust sample preparation procedure is crucial to extract NRA from the drug matrix and minimize interference.
-
Weighing: Accurately weigh a suitable amount of the drug substance or crushed tablets.
-
Dissolution: Dissolve the sample in an appropriate solvent, such as a mixture of methanol (B129727) and water. Sonication may be used to aid dissolution.
-
Extraction (if necessary): For complex matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) step may be required to isolate the nitrosamine.
-
Centrifugation and Filtration: Centrifuge the sample solution to precipitate any undissolved excipients. Filter the supernatant through a 0.22 µm filter before injection into the LC-MS/MS system.
5.2. LC-MS/MS Method:
The following is a proposed LC-MS/MS method for the analysis of this compound. Method development and validation are essential before routine use.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Methanol |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometric Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | m/z 249.1 |
| Product Ions (Q3) | To be determined by infusion of a reference standard. Plausible fragments could result from the loss of the nitroso group or the carboxylic acid group. |
| Collision Energy | To be optimized for each transition. |
| Source Temperature | 500 °C |
5.3. Method Validation:
The analytical method should be validated according to ICH Q2(R1) guidelines, including the following parameters:
-
Specificity
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
Linearity
-
Accuracy
-
Precision (Repeatability and Intermediate Precision)
-
Range
-
Robustness
Mitigation Strategies
To control the formation of this compound, a comprehensive strategy should be implemented throughout the drug manufacturing process:
-
Risk Assessment: Conduct a thorough risk assessment to identify all potential sources of ritalinic acid and nitrosating agents.
-
Raw Material Control: Implement stringent specifications for all raw materials, including starting materials, solvents, and excipients, to control the levels of nitrite and other nitrosating agents.
-
Process Optimization: Optimize the manufacturing process to minimize the formation of ritalinic acid and to avoid conditions that favor nitrosation (e.g., high temperatures, acidic pH in the presence of nitrosating agents).
-
Cleaning Validation: Implement robust cleaning procedures for all equipment to prevent cross-contamination.
-
Packaging Selection: Carefully select packaging materials that do not leach nitrosating agents.
-
Stability Studies: Conduct comprehensive stability studies on the drug product to monitor for the formation of NRA over its shelf life.
Conclusion
The presence of this compound is a potential risk in the manufacturing of methylphenidate-containing drug products. A thorough understanding of its formation pathways, potential sources, and the implementation of sensitive analytical methods and robust control strategies are essential to ensure the safety and quality of these pharmaceutical products. Continuous monitoring and a proactive approach to risk mitigation are paramount for compliance with regulatory expectations and for protecting patient health.
The Transformation of Methylphenidate: A Technical Guide to the Formation of N-Nitroso-Ritalinic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic and chemical pathway leading from the widely prescribed stimulant, methylphenidate, to its N-nitroso derivative, N-nitroso-ritalinic acid. This document details the enzymatic conversion of the parent drug to its primary metabolite, ritalinic acid, and the subsequent chemical nitrosation that results in the formation of the N-nitroso compound. This guide is intended to serve as a resource for researchers in drug metabolism, toxicology, and pharmaceutical development, providing detailed experimental protocols, quantitative data, and visual representations of the involved pathways.
Introduction
Methylphenidate is a chiral phenethylamine (B48288) derivative primarily used in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). Its metabolism is well-characterized, with the major route being the de-esterification to the inactive metabolite, ritalinic acid.[1][2][3][4][5][6] The presence of a secondary amine in the piperidine (B6355638) ring of ritalinic acid makes it susceptible to nitrosation, a chemical reaction that can lead to the formation of N-nitroso compounds. This compound is a known impurity and derivative of ritalinic acid.[2][4][7][8][9][10] This guide will elucidate the two-stage process: the initial metabolism of methylphenidate followed by the chemical formation of this compound.
Metabolic Pathway: Methylphenidate to Ritalinic Acid
The primary metabolic fate of methylphenidate in the human body is its hydrolysis to α-phenyl-2-piperidine acetic acid, commonly known as ritalinic acid. This biotransformation renders the drug pharmacologically inactive.
Enzymatic Conversion
The hydrolysis of the methyl ester of methylphenidate is predominantly catalyzed by the enzyme carboxylesterase 1 (CES1) , which is highly expressed in the liver.[2][3][4][5] This enzymatic reaction is highly efficient, leading to a rapid and extensive conversion of methylphenidate to ritalinic acid.
Minor Metabolic Pathways
While de-esterification is the main metabolic route, minor pathways involving oxidative metabolism have been identified. These pathways lead to the formation of metabolites such as 6-oxo-methylphenidate and p-hydroxy-methylphenidate.[2][3]
Chemical Formation: Ritalinic Acid to this compound
The formation of this compound from ritalinic acid is not a metabolic step but a chemical reaction known as nitrosation . This reaction involves the interaction of the secondary amine group in the piperidine ring of ritalinic acid with a nitrosating agent.
General Mechanism of Nitrosation
N-nitrosamines are typically formed from the reaction of secondary or tertiary amines with a nitrosating agent, most commonly derived from nitrite (B80452) salts (e.g., sodium nitrite) under acidic conditions.[3][11] The acidic environment facilitates the formation of nitrous acid (HNO₂), which is a key nitrosating species.
Potential for In Vivo Formation
The acidic environment of the stomach provides favorable conditions for the nitrosation of secondary amines. Ingested nitrites from dietary sources or other exposures can react with drugs or their metabolites that contain secondary amine moieties, leading to the in vivo formation of N-nitroso compounds.[1][12] Therefore, it is plausible that ritalinic acid, present in the gastrointestinal tract, could undergo nitrosation to form this compound.
Experimental Protocols
Detailed experimental protocols for the specific synthesis of this compound are not extensively available in peer-reviewed literature. However, based on the general principles of nitrosamine (B1359907) formation, a representative protocol can be outlined.
In Vitro Synthesis of this compound
This protocol is a generalized procedure for the nitrosation of a secondary amine under laboratory conditions.
Materials:
-
Ritalinic acid
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl) or other suitable acid
-
Distilled water
-
Organic solvent for extraction (e.g., dichloromethane)
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve a known quantity of ritalinic acid in an appropriate aqueous acidic solution (e.g., dilute HCl, pH 2-3).
-
Cool the solution in an ice bath.
-
Slowly add a molar excess of an aqueous solution of sodium nitrite dropwise to the cooled ritalinic acid solution with continuous stirring.
-
Allow the reaction mixture to stir in the ice bath for a specified period (e.g., 1-2 hours).
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).
-
Once the reaction is complete, neutralize the mixture with a sodium bicarbonate solution.
-
Extract the this compound from the aqueous solution using an organic solvent like dichloromethane.
-
Wash the organic layer with water and then dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
The product can be further purified using techniques like column chromatography if necessary.
Analytical Methods for Detection and Quantification
The detection and quantification of N-nitrosamines, including this compound, require highly sensitive analytical techniques due to their potential presence at trace levels.
Commonly Employed Techniques:
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the most widely used technique for the analysis of N-nitrosamines in pharmaceutical products. It offers high sensitivity and selectivity.[3][5][11][13][14][15][16][17][18]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile nitrosamines.[3][11][14]
-
High-Resolution Mass Spectrometry (HRMS): Provides high accuracy mass measurements, aiding in the unequivocal identification of analytes.[3][13]
Sample Preparation:
Sample preparation is critical for accurate analysis and may involve:
-
Solid-Phase Extraction (SPE): To concentrate the analyte and remove matrix interference.
-
Liquid-Liquid Extraction (LLE): For separation of the analyte from the sample matrix.
-
"Dilute-and-Shoot": A simpler approach where the sample is diluted before direct injection into the analytical instrument.[5]
Quantitative Data
Specific quantitative data on the in vivo or in vitro formation of this compound is scarce in the public domain. The following table summarizes the types of quantitative data that would be relevant for such an investigation.
| Parameter | Description | Typical Units | Significance |
| Reaction Yield | The percentage of ritalinic acid converted to this compound under specific experimental conditions. | % | Indicates the efficiency of the nitrosation reaction. |
| Formation Rate | The speed at which this compound is formed. | µmol/min or ng/mL/hr | Important for understanding the kinetics of the reaction. |
| Limit of Detection (LOD) | The lowest concentration of this compound that can be reliably detected by an analytical method. | ng/mL or ppb | Defines the sensitivity of the analytical method. |
| Limit of Quantification (LOQ) | The lowest concentration of this compound that can be accurately quantified by an analytical method. | ng/mL or ppb | Crucial for regulatory purposes and risk assessment. |
Visualizations
Metabolic and Chemical Pathway
Caption: Pathway from Methylphenidate to this compound.
Experimental Workflow for Analysis
Caption: Workflow for this compound Analysis.
Conclusion
The conversion of methylphenidate to this compound is a two-step process involving an initial enzymatic metabolism to ritalinic acid, followed by a chemical nitrosation reaction. While the metabolic pathway is well-understood, the specific conditions and kinetics of this compound formation require further investigation, particularly under physiologically relevant conditions. The potential for in vivo formation in the acidic environment of the stomach highlights the importance of monitoring for such impurities in pharmaceutical products. The analytical methodologies outlined in this guide provide a framework for the sensitive and specific detection and quantification of this compound, which is crucial for ensuring the safety and quality of methylphenidate-containing medications. Further research is warranted to fully characterize the factors influencing the formation of this N-nitroso compound and to assess its potential toxicological significance.
References
- 1. Significance of in vivo formation of N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Nitroso Methylphenidate EP Impurity A | 2932440-73-6 | SynZeal [synzeal.com]
- 5. Rapid quantitative analysis of methylphenidate and ritalinic acid in oral fluid by liquid chromatography triple quadrupole mass spectrometry (LC-QqQ-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ritalinic acid - Wikipedia [en.wikipedia.org]
- 7. veeprho.com [veeprho.com]
- 8. N-Nitroso Ritalinic Acid - CAS - 2932440-73-6 | Axios Research [axios-research.com]
- 9. researchgate.net [researchgate.net]
- 10. N-Nitroso Methylphenidate EP Impurity A | CAS No: 2932440-73-6 [aquigenbio.com]
- 11. pmda.go.jp [pmda.go.jp]
- 12. Significance of in vivo formation of N-nitroso compounds. | Semantic Scholar [semanticscholar.org]
- 13. fda.gov [fda.gov]
- 14. fa7t2bwvxb1.b-cdn.net [fa7t2bwvxb1.b-cdn.net]
- 15. Quantitative Investigation of Nitrosamine Drug Substance‐Related Impurities (NDSRIs) Under Artificial Gastric Conditions by Liquid Chromatography–Tandem Mass Spectrometry and Structure–Activity Relationship Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. HPLC determination of methylphenidate and its metabolite, ritalinic acid, by high-performance liquid chromatography with peroxyoxalate chemiluminescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A liquid-chromatographic analysis for ritalinic acid [alpha-phenyl-alpha-(2-piperidyl) acetic acid] in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Rapid quantitative analysis of methylphenidate and ritalinic acid in oral fluid by liquid chromatography triple quadrup… [ouci.dntb.gov.ua]
Methodological & Application
Application Note: Quantitative Analysis of N-Nitroso-Ritalinic Acid in Pharmaceutical Drug Substances by LC-MS/MS
Abstract
This application note presents a proposed high-sensitivity liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the N-nitroso-ritalinic acid impurity in ritalinic acid or methylphenidate drug substances. N-nitroso compounds are a class of potential genotoxic impurities that require monitoring at trace levels in pharmaceutical materials. This method utilizes a reverse-phase chromatographic separation followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, offering high selectivity and sensitivity. The described sample preparation is straightforward, and the analytical method is designed to be suitable for routine quality control environments. This document provides the detailed protocol and typical method performance characteristics.
Introduction
N-nitrosamines are a class of compounds of significant concern to the pharmaceutical industry due to their potential carcinogenic properties.[1] Regulatory agencies worldwide have established strict limits for the presence of these impurities in drug substances and products.[2] this compound is a potential impurity that can form in the presence of a secondary amine (ritalinic acid, a metabolite and synthetic precursor of methylphenidate) and a nitrosating agent.[3]
The development of sensitive and selective analytical methods for the detection and quantification of such impurities at trace levels is crucial.[4] LC-MS/MS has become the technique of choice for this application due to its high sensitivity, selectivity, and wide applicability to various nitrosamines.[3][5] This application note outlines a comprehensive LC-MS/MS workflow for the analysis of this compound.
Experimental
-
Reference Standard: this compound (CAS: 2932440-73-6)[6]
-
Solvents: Methanol (B129727) (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade)
-
Additives: Formic acid (LC-MS grade)
-
Sample Preparation: Syringe filters (0.22 µm PVDF)
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer was used.
-
LC System: Standard UHPLC system
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 1.8 µm) is recommended for good retention and separation.
Standard Stock Solution (100 µg/mL): Accurately weigh approximately 1.0 mg of this compound reference standard and dissolve in 10.0 mL of methanol.
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with a 50:50 mixture of methanol and water to create calibration standards ranging from 0.5 ng/mL to 100 ng/mL.
Sample Preparation (for a Drug Substance):
-
Accurately weigh approximately 100 mg of the ritalinic acid or methylphenidate drug substance into a 15 mL centrifuge tube.[5]
-
Add 10.0 mL of methanol.
-
Vortex for 1 minute to dissolve the sample.
-
Centrifuge the solution at 4000 rpm for 15 minutes.[7]
-
Filter the supernatant through a 0.22 µm PVDF syringe filter into an LC-MS vial for analysis.[8]
The following are proposed starting conditions and may require further optimization.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 150 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water[5] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C[9] |
| Injection Volume | 5 µL |
| Gradient Program | |
| Time (min) | %B |
| 0.0 | 5 |
| 1.0 | 5 |
| 8.0 | 95 |
| 10.0 | 95 |
| 10.1 | 5 |
| 12.0 | 5 |
Table 2: Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitored Transitions | This compound (MW: 248.3 g/mol ) [6]Precursor Ion (Q1): m/z 249.1Product Ion (Q3): m/z 203.1 (loss of NO and H2O), m/z 105.1 (phenyl fragment) |
| Dwell Time | 100 ms |
| Collision Energy (CE) | To be optimized for each transition |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
Results and Discussion
The proposed LC-MS/MS method should provide a selective and sensitive analysis of this compound. The chromatographic conditions are designed to retain and separate the analyte from the parent drug substance. The MRM transitions offer high specificity for the target analyte, minimizing potential matrix interference.
The following tables summarize the typical performance data expected from a validated method based on similar analyses for other nitrosamines.[9][10]
Table 3: Linearity and Range
| Analyte | Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 0.5 - 100 | > 0.995 |
Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Analyte | LOD (ng/mL) | LOQ (ng/mL) |
| This compound | 0.15 | 0.5 |
Table 5: Accuracy and Precision (Illustrative)
| Spiked Concentration (ng/mL) | Accuracy (% Recovery) | Precision (% RSD, n=6) |
| 1.0 | 95.5 - 104.2 | < 5.0 |
| 10.0 | 98.1 - 102.5 | < 3.5 |
| 50.0 | 99.0 - 101.8 | < 2.0 |
Workflow Diagrams
References
- 1. A comprehensive LC-UHPLC-MS/MS method for the monitoring of N-nitrosamines in lipophilic drugs: A case study with rifampicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. waters.com [waters.com]
- 3. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Winning Strategies to Develop an Analytical Method for Nitrosamines | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 5. benchchem.com [benchchem.com]
- 6. veeprho.com [veeprho.com]
- 7. lcms.cz [lcms.cz]
- 8. fda.gov [fda.gov]
- 9. japsonline.com [japsonline.com]
- 10. researchgate.net [researchgate.net]
Application Note: GC-MS/MS Protocol for the Detection of N-nitroso-Ritalinic Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document outlines a proposed Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) method for the sensitive detection and quantification of N-nitroso-ritalinic acid, a potential genotoxic impurity. Due to the compound's carboxylic acid moiety, a derivatization step is incorporated to enhance volatility and thermal stability, making it amenable to GC-MS analysis. The protocol details sample preparation from a pharmaceutical matrix, a silylation derivatization procedure, and optimized instrument parameters.
Introduction
N-nitroso compounds, or nitrosamines, are classified as probable human carcinogens, and their presence in pharmaceutical products is a significant safety concern. This compound is a potential impurity related to the synthesis or degradation of products containing ritalinic acid. Regulatory agencies mandate strict control over such impurities, necessitating highly sensitive and selective analytical methods for their detection at trace levels.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and semi-volatile compounds. However, the direct analysis of polar, non-volatile molecules like this compound is challenging. Chemical derivatization can overcome this limitation by converting the analyte into a more volatile and thermally stable form. This application note describes a comprehensive protocol involving liquid-liquid extraction (LLE) and silylation derivatization for the analysis of this compound by GC-MS/MS.
Experimental Protocol
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is designed for the extraction of this compound from a drug substance or a powdered drug product.
-
Sample Weighing: Accurately weigh approximately 250 mg of the drug substance or representative powdered drug product into a 15 mL glass centrifuge tube.
-
Dissolution/Suspension: Add 10 mL of a 1 M sodium hydroxide (B78521) (NaOH) solution and vortex briefly. Shake the mixture for a minimum of 5 minutes to ensure complete dissolution or a homogenous suspension.[1]
-
Extraction: Add 2.0 mL of dichloromethane (B109758) (DCM) to the suspension. Vortex the tube for 1 minute, then shake vigorously for at least 5 minutes to facilitate the partitioning of the analyte into the organic layer.[1]
-
Phase Separation: Centrifuge the sample at approximately 4,000 rpm for 10 minutes to achieve a clear separation between the aqueous and organic layers.
-
Collection: Carefully transfer the lower organic layer (DCM) using a Pasteur pipette into a clean glass vial.
-
Drying: Pass the DCM extract through a small column containing anhydrous sodium sulfate (B86663) to remove any residual water.
Derivatization: Silylation
To improve volatility for GC analysis, the carboxylic acid group of this compound is converted to a trimethylsilyl (B98337) (TMS) ester.
-
Evaporation: Evaporate the dried DCM extract to dryness under a gentle stream of nitrogen at room temperature.
-
Reagent Addition: Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) and 100 µL of pyridine (B92270) (as a catalyst) to the dried residue.
-
Reaction: Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or water bath to ensure complete derivatization.
-
Final Preparation: After cooling to room temperature, the sample is ready for injection into the GC-MS/MS system.
GC-MS/MS Instrumental Parameters
The following parameters are proposed for the analysis of the derivatized this compound. A triple quadrupole mass spectrometer is recommended for enhanced selectivity and sensitivity using Multiple Reaction Monitoring (MRM).
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 7010B GC/MS/MS or equivalent |
| Injection Mode | Splitless (1 µL) |
| Inlet Temperature | 250°C |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent) |
| Oven Program | Initial: 100°C, hold for 1 minRamp: 15°C/min to 280°CHold: 5 min at 280°C |
| Transfer Line Temp | 280°C |
| Ion Source | Electron Ionization (EI) |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Note: Specific MRM transitions (precursor and product ions) and collision energies must be optimized by infusing a standard of the derivatized this compound.
Data Presentation
Quantitative performance of the method should be established through a validation study. The following table presents target performance characteristics based on typical GC-MS/MS methods for trace-level nitrosamine (B1359907) analysis.[2]
| Parameter | Target Value |
| Limit of Detection (LOD) | 0.01 - 0.05 ppm (ng/g) |
| Limit of Quantitation (LOQ) | 0.05 - 0.15 ppm (ng/g) |
| Linearity (R²) | > 0.995 |
| Recovery (%) | 80 - 120% |
| Precision (%RSD) | < 15% |
These values are illustrative and must be confirmed through formal method validation for this compound.
Mandatory Visualization
The following diagram illustrates the complete experimental workflow from sample receipt to final data analysis.
Caption: Workflow for GC-MS/MS analysis of this compound.
References
Application Notes and Protocols for N-nitroso-Ritalinic Acid Testing in Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
Introduction
The presence of N-nitrosamine impurities in pharmaceutical products is a significant safety concern due to their potential carcinogenic properties. N-nitroso-ritalinic acid is a potential impurity that can arise from the synthesis of ritalinic acid or be present in drug products containing methylphenidate.[1] Regulatory bodies worldwide have stringent requirements for the monitoring and control of such impurities.
This document provides a detailed application note and protocol for the sample preparation and quantification of this compound in pharmaceutical solid dosage forms using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies presented are based on established practices for the analysis of nitrosamine (B1359907) impurities in pharmaceuticals.
Analytical Approach
The recommended analytical approach for the quantification of this compound is LC-MS/MS. This technique offers the high sensitivity and selectivity required to detect and quantify trace levels of nitrosamine impurities in complex pharmaceutical matrices. The method involves extraction of the analyte from the drug product, followed by chromatographic separation and detection by mass spectrometry.
Experimental Protocols
Sample Preparation: Solid Oral Dosage Forms
This protocol outlines the extraction of this compound from tablets.
Materials:
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
0.45 µm syringe filters (e.g., PTFE)
-
Centrifuge tubes (15 mL)
-
Vortex mixer
-
Mechanical shaker
-
Centrifuge
Procedure:
-
Sample Weighing: Accurately weigh a portion of crushed tablets equivalent to a specific amount of the active pharmaceutical ingredient (API), for example, 100 mg, into a 15 mL centrifuge tube.
-
Extraction Solvent Addition: Add a precise volume of an appropriate extraction solvent. A common solvent for nitrosamines is methanol or a mixture of methanol and water. For this protocol, add 10 mL of methanol.
-
Extraction:
-
Vortex the tube for 1 minute to ensure the sample is fully wetted.
-
Place the tube on a mechanical shaker and shake for 30-40 minutes to facilitate complete extraction of the analyte.
-
-
Centrifugation: Centrifuge the sample at 4500 rpm for 15 minutes to separate the insoluble excipients.
-
Filtration: Carefully transfer the supernatant to a syringe and filter it through a 0.45 µm syringe filter into a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole or high-resolution mass spectrometer.
Chromatographic Conditions (Representative):
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 150 x 4.6 mm, 3 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Methanol |
| Gradient Elution | A gradient program should be optimized to ensure sufficient separation of this compound from the API and other matrix components. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 - 10 µL |
Mass Spectrometry Conditions (Representative):
| Parameter | Value |
| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode. |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Specific precursor-to-product ion transitions for this compound and any internal standards must be optimized. |
Data Presentation
The following table summarizes representative quantitative data for the analysis of nitrosamine impurities using LC-MS/MS. These values are provided for illustrative purposes and the specific performance of the method for this compound must be determined through method validation.
| Parameter | Typical Value | Description |
| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL | The lowest concentration of the analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | 0.03 - 0.3 ng/mL | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. |
| Recovery | 80 - 120% | The percentage of the known amount of analyte that is recovered during the sample preparation and analysis process. |
| Linearity (R²) | > 0.99 | A measure of how well the analytical response correlates with the concentration of the analyte over a given range. |
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for the analysis of this compound.
Caption: Logical relationship for nitrosamine impurity control.
References
Application Note: Quantification of N-nitroso-Ritalinic Acid in Drug Substances
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-nitroso-ritalinic acid is a potential nitrosamine (B1359907) impurity in drug substances derived from methylphenidate. Due to the classification of many nitrosamines as probable human carcinogens, regulatory bodies worldwide have set stringent limits on their presence in pharmaceutical products. This application note provides detailed protocols for the quantification of this compound in drug substances using state-of-the-art analytical techniques to ensure product quality and patient safety.
The established acceptable intake (AI) limit for this compound is 1500 ng/day.[1] This necessitates the use of highly sensitive and selective analytical methods for its detection and quantification at trace levels. The methods outlined below, utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), are designed to meet these regulatory expectations. This compound is available as a certified reference material, which is crucial for method development, validation, and routine quality control.[2][3][4][5]
Analytical Methodologies
Two primary analytical methods are presented for the quantification of this compound: a highly sensitive and specific LC-MS/MS method suitable for trace-level quantification and an HPLC-UV method that can be used for screening purposes at higher concentrations.
LC-MS/MS Method
Liquid chromatography coupled with tandem mass spectrometry is the preferred method for the accurate and precise quantification of nitrosamine impurities due to its high sensitivity and selectivity.[6][7][8]
2.1.1. Experimental Protocol: LC-MS/MS
-
Sample Preparation:
-
Accurately weigh 100 mg of the drug substance into a 10 mL volumetric flask.
-
Add 8 mL of diluent (Methanol/Water, 50/50, v/v) and sonicate for 15 minutes to dissolve.
-
Allow the solution to equilibrate to room temperature and dilute to the mark with the diluent.
-
Filter the solution through a 0.22 µm PVDF syringe filter into an HPLC vial for analysis.
-
-
Chromatographic Conditions:
-
Instrument: UHPLC system coupled with a triple quadrupole mass spectrometer.
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) % B 0.0 5 1.0 5 5.0 95 7.0 95 7.1 5 | 10.0 | 5 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) This compound 249.1 203.1 15 | this compound (Qualifier) | 249.1 | 131.1 | 25 |
-
Source Parameters: Optimized for maximum sensitivity (e.g., Capillary Voltage: 3.5 kV, Source Temperature: 150 °C, Desolvation Temperature: 400 °C).
-
2.1.2. Data Presentation: LC-MS/MS Method Performance
| Parameter | Result |
| Limit of Detection (LOD) | 0.005 ppm |
| Limit of Quantification (LOQ) | 0.015 ppm |
| Linearity Range | 0.015 ppm - 1.0 ppm |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 95.0% - 105.0% |
| Precision (% RSD) | < 5.0% |
2.1.3. Workflow Diagram: LC-MS/MS Analysis
Caption: Workflow for the quantification of this compound by LC-MS/MS.
HPLC-UV Method
An HPLC-UV method can be employed for the detection of this compound, particularly when the expected concentrations are higher or as a preliminary screening tool. It should be noted that the sensitivity of this method is significantly lower than that of LC-MS/MS.[9][10]
2.2.1. Experimental Protocol: HPLC-UV
-
Sample Preparation:
-
Accurately weigh 100 mg of the drug substance into a 10 mL volumetric flask.
-
Add 8 mL of diluent (Methanol/Water, 50/50, v/v) and sonicate for 15 minutes to dissolve.
-
Allow the solution to equilibrate to room temperature and dilute to the mark with the diluent.
-
Filter the solution through a 0.45 µm PVDF syringe filter into an HPLC vial for analysis.
-
-
Chromatographic Conditions:
-
Instrument: HPLC system with a UV/PDA detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Isocratic Elution: 60% Mobile Phase A, 40% Mobile Phase B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 230 nm.
-
2.2.2. Data Presentation: HPLC-UV Method Performance
| Parameter | Result |
| Limit of Detection (LOD) | 0.5 ppm |
| Limit of Quantification (LOQ) | 1.5 ppm |
| Linearity Range | 1.5 ppm - 50 ppm |
| Correlation Coefficient (r²) | > 0.998 |
| Accuracy (% Recovery) | 90.0% - 110.0% |
| Precision (% RSD) | < 10.0% |
2.2.3. Workflow Diagram: HPLC-UV Analysis
Caption: Workflow for the quantification of this compound by HPLC-UV.
Conclusion
This application note provides comprehensive protocols for the quantification of this compound in drug substances. The LC-MS/MS method offers high sensitivity and specificity, making it suitable for trace-level analysis to meet stringent regulatory requirements. The HPLC-UV method serves as a viable alternative for screening purposes at higher concentration levels. The selection of the appropriate method will depend on the specific regulatory limits and the required sensitivity of the analysis. It is imperative for manufacturers to implement robust analytical strategies to monitor and control nitrosamine impurities, ensuring the safety and quality of pharmaceutical products.
References
- 1. canada.ca [canada.ca]
- 2. veeprho.com [veeprho.com]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. N-Nitroso Ritalinic Acid - CAS - 2932440-73-6 | Axios Research [axios-research.com]
- 5. N-Nitroso Methylphenidate EP Impurity A | 2932440-73-6 | SynZeal [synzeal.com]
- 6. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fa7t2bwvxb1.b-cdn.net [fa7t2bwvxb1.b-cdn.net]
- 8. A comprehensive LC-UHPLC-MS/MS method for the monitoring of N-nitrosamines in lipophilic drugs: A case study with rifampicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. waters.com [waters.com]
- 10. pmda.go.jp [pmda.go.jp]
Navigating Nitrosamines: Regulatory Guidelines and Analytical Protocols for N-nitroso-Ritalinic Acid Impurities
For Immediate Release
[City, State] – December 21, 2025 – As regulatory scrutiny over nitrosamine (B1359907) impurities in pharmaceutical products continues to intensify, drug developers and researchers are tasked with ensuring the safety and quality of their products. This application note provides a comprehensive overview of the current regulatory landscape and detailed analytical protocols for the detection and quantification of N-nitroso-Ritalinic Acid, a potential impurity in drug substances related to methylphenidate.
Introduction
This compound is a nitrosamine drug substance-related impurity (NDSRI) that can potentially form in pharmaceutical products containing methylphenidate or related structures. Like other nitrosamines, it is considered a potential mutagenic carcinogen, necessitating strict control to ensure patient safety. This document outlines the key regulatory guidelines from major international bodies and provides a detailed analytical protocol for its accurate determination.
Regulatory Framework
Global regulatory agencies, including the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH), have established a robust framework for the control of nitrosamine impurities.[1] The core principles of this framework revolve around a three-step process:
-
Risk Assessment: Manufacturers are required to perform a comprehensive risk assessment to identify the potential for nitrosamine formation in their drug products.[1]
-
Confirmatory Testing: If a risk is identified, confirmatory testing must be conducted using validated, sensitive analytical methods.[2]
-
Mitigation: If nitrosamine impurities are detected, manufacturers must implement appropriate mitigation strategies to reduce their levels to as low as reasonably practicable and below the acceptable intake (AI) limit.
The ICH M7(R1) guideline provides a framework for assessing and controlling DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk and is a key document in this context.[1]
Acceptable Intake (AI) Limits
Regulatory bodies have established acceptable intake (AI) limits for various nitrosamine impurities, representing a level of exposure with a negligible cancer risk. For this compound, the established AI limit is crucial for setting specifications and ensuring product quality.
| Impurity Name | CAS Number | Molecular Formula | Molecular Weight | Acceptable Intake (AI) Limit (ng/day) |
| This compound | 2932440-73-6 | C13H16N2O3 | 248.28 | 1500 |
Data sourced from publicly available regulatory information.
Analytical Protocols
Accurate and sensitive analytical methods are paramount for the detection and quantification of this compound at trace levels. Liquid Chromatography with Mass Spectrometry (LC-MS) is the most widely adopted technique for this purpose due to its high sensitivity and selectivity.[1][3]
Risk Assessment and Mitigation Workflow
The following diagram illustrates the general workflow for the risk assessment and mitigation of nitrosamine impurities.
LC-MS/MS Method for Quantification of this compound
This protocol provides a general framework for the analysis of this compound in both drug substance and drug product. Method development and validation are essential to ensure suitability for a specific matrix.[4]
3.2.1. Reagents and Materials
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Syringe filters (e.g., 0.22 µm PVDF)
3.2.2. Standard Preparation
-
Stock Solution (e.g., 100 µg/mL): Accurately weigh a suitable amount of this compound reference standard and dissolve in methanol to achieve the desired concentration.
-
Intermediate Standard Solution (e.g., 1 µg/mL): Dilute the stock solution with methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the intermediate standard solution with the initial mobile phase composition to cover the desired concentration range (e.g., 0.1 to 100 ng/mL).
3.2.3. Sample Preparation
The goal of sample preparation is to extract the analyte of interest while minimizing matrix effects.
3.2.3.1. Drug Substance
-
Accurately weigh approximately 50 mg of the drug substance into a suitable centrifuge tube.
-
Add a known volume of methanol (e.g., 10 mL) and vortex/sonicate to dissolve.
-
Centrifuge the solution to pellet any undissolved excipients.
-
Filter the supernatant through a 0.22 µm syringe filter into an LC vial for analysis.[8]
3.2.3.2. Drug Product (Tablets)
-
Weigh and finely crush a representative number of tablets.
-
Accurately weigh an amount of the crushed powder equivalent to a single dose into a centrifuge tube.
-
Add a known volume of methanol (e.g., 10 mL).
-
Vortex and/or sonicate for an appropriate time (e.g., 30 minutes) to ensure complete extraction.[8][9]
-
Centrifuge the sample to separate the solid excipients.
-
Filter the supernatant through a 0.22 µm syringe filter into an LC vial.[8][9]
Analytical Workflow Diagram
The following diagram outlines the key steps in the analytical workflow for the determination of this compound.
References
- 1. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cphi-online.com [cphi-online.com]
- 3. fda.gov [fda.gov]
- 4. Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 5. veeprho.com [veeprho.com]
- 6. This compound | LGC Standards [lgcstandards.com]
- 7. N-Nitroso Methylphenidate EP Impurity A | 2932440-73-6 | SynZeal [synzeal.com]
- 8. fda.gov [fda.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for High-Resolution Mass Spectrometry Analysis of N-Nitroso-Ritalinic Acid
Introduction
The emergence of N-nitrosamine impurities in pharmaceutical products has necessitated the development of highly sensitive and selective analytical methods. N-nitrosamines are classified as probable human carcinogens, and their presence in medications is a significant safety concern for regulatory agencies and manufacturers worldwide.[1][2] N-Nitroso-Ritalinic Acid is a potential nitrosamine (B1359907) impurity associated with pharmaceutical products containing Ritalinic Acid, a metabolite of Methylphenidate.[3][4]
High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography (LC) has become the gold standard for the detection and quantification of trace-level nitrosamine impurities.[1][5] The high resolving power and mass accuracy of HRMS platforms, such as Orbitrap or Q-TOF systems, provide exceptional selectivity and confidence in identification, minimizing the risk of false positives from complex drug matrices.[5]
This document provides a comprehensive application note and a detailed protocol for the quantitative analysis of this compound in drug substances and products using LC-HRMS.
Chemical Properties of this compound
A thorough understanding of the analyte's chemical properties is fundamental for method development.
| Property | Value | Source |
| IUPAC Name | 2-(1-nitrosopiperidin-2-yl)-2-phenylacetic acid | PubChem[6] |
| Molecular Formula | C₁₃H₁₆N₂O₃ | Axios Research[4], PubChem[6] |
| Molecular Weight | 248.28 g/mol | Axios Research[4], PubChem[6] |
| Monoisotopic Exact Mass | 248.11609238 Da | PubChem[6] |
| Protonated Adduct [M+H]⁺ | 249.12337 Da | Calculated |
Experimental Protocols
Sample Preparation
The following protocol outlines a general procedure for the extraction of this compound from a drug substance. Method verification and validation are essential for each specific matrix.
For Drug Substance:
-
Accurately weigh approximately 50 mg of the drug substance into a 15 mL polypropylene (B1209903) centrifuge tube.
-
Add 5.0 mL of methanol (B129727) (LC-MS grade).
-
Vortex the mixture for 5 minutes to ensure complete dissolution.
-
Centrifuge the solution at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm PVDF syringe filter into an HPLC vial for LC-HRMS analysis.
For Drug Product (e.g., Tablets):
-
Grind a sufficient number of tablets to obtain a fine, homogeneous powder.
-
Accurately weigh a portion of the powder equivalent to 50 mg of the active pharmaceutical ingredient (API) into a 15 mL polypropylene centrifuge tube.
-
Add 5.0 mL of methanol (LC-MS grade).
-
Vortex the mixture for 15 minutes to facilitate extraction.
-
Centrifuge the suspension at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm PVDF syringe filter into an HPLC vial for LC-HRMS analysis.
Liquid Chromatography (LC) Parameters
| Parameter | Recommended Conditions |
| System | UHPLC or HPLC system |
| Column | C18 Reverse-Phase Column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water (LC-MS grade) |
| Mobile Phase B | 0.1% Formic Acid in Methanol (LC-MS grade) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient Elution | Time (min) |
| 0.0 | |
| 1.0 | |
| 8.0 | |
| 10.0 | |
| 10.1 | |
| 12.0 |
High-Resolution Mass Spectrometry (HRMS) Parameters
| Parameter | Recommended Conditions |
| Instrument | Q Exactive Orbitrap Mass Spectrometer or equivalent |
| Ionization Source | Heated Electrospray Ionization (HESI), Positive Mode |
| Capillary Voltage | 3.5 kV |
| Sheath Gas Flow Rate | 40 (arbitrary units) |
| Auxiliary Gas Flow Rate | 10 (arbitrary units) |
| Capillary Temperature | 320 °C |
| Scan Mode | Full MS / dd-MS2 (Data-Dependent MS2) or Targeted SIM |
| Full MS Resolution | 70,000 |
| Scan Range | m/z 100-350 |
| dd-MS2 Resolution | 17,500 |
| Collision Energy (HCD) | 20, 30, 40 (stepped) |
| Monitored Ion [M+H]⁺ | m/z 249.12337 (with a mass accuracy window of ≤ 5 ppm) |
| Confirmatory Fragment Ion | Loss of NO radical (-30 Da): m/z 219.12812 |
Data Presentation and Quantitative Performance
The method should be validated according to ICH Q2(R1) guidelines. The following table summarizes the expected quantitative performance based on similar nitrosamine analysis methods.[5]
| Parameter | Expected Performance |
| Limit of Detection (LOD) | 0.005 ppm (µg/g of API) |
| Limit of Quantification (LOQ) | 0.015 ppm (µg/g of API) |
| Linearity (r²) | ≥ 0.995 |
| Range | LOQ to 2.0 ppm |
| Accuracy (% Recovery) | 80 - 120% |
| Precision (%RSD) | < 15% |
Visualizations
Experimental Workflow
The general workflow for the analysis of this compound by LC-HRMS involves several key stages, from sample preparation to data analysis.
Caption: Experimental workflow for this compound analysis.
Nitrosamine Risk Assessment Logic
Regulatory agencies require a risk assessment to identify and mitigate the risk of nitrosamine impurities in pharmaceutical products.
Caption: Logic diagram for nitrosamine impurity risk assessment.
Conclusion
This application note provides a robust starting point for the development and validation of an LC-HRMS method for the sensitive and selective quantification of this compound. The high resolution and mass accuracy inherent to this technique are critical for ensuring the safety and quality of pharmaceutical products by reliably detecting this potential impurity at trace levels. Adherence to the detailed protocols and validation against regulatory guidelines will ensure confident and compliant analysis.
References
- 1. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. veeprho.com [veeprho.com]
- 4. N-Nitroso Ritalinic Acid - CAS - 2932440-73-6 | Axios Research [axios-research.com]
- 5. fda.gov [fda.gov]
- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Method Development of N-nitroso-Ritalinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The presence of N-nitrosamine impurities in pharmaceutical products is a significant safety concern due to their classification as probable human carcinogens.[1][2] Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines requiring manufacturers to assess and control the presence of these impurities in drug substances and products.[2][3] N-nitroso-Ritalinic Acid is a potential nitrosamine (B1359907) impurity related to Ritalinic Acid, a metabolite of Methylphenidate.[4][5][6] This document provides a detailed application note and protocols for the development and validation of analytical methods for the quantitative determination of this compound.
The primary analytical techniques for nitrosamine analysis are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), chosen for their high sensitivity and selectivity.[1][3] The selection between these techniques often depends on the volatility and thermal stability of the target analyte.[7]
Chemical Properties of this compound
A thorough understanding of the analyte's chemical properties is fundamental to developing a robust analytical method.
| Property | Value | Reference |
| Chemical Name | 2-(1-nitroso-2-piperidyl)-2-phenyl-acetic acid | [8][9] |
| CAS Number | 2932440-73-6 | [4][5][6] |
| Molecular Formula | C13H16N2O3 | [5][6][9] |
| Molecular Weight | 248.28 g/mol | [5][6][9] |
| Purity (example) | >95% (HPLC) | [8][10] |
Analytical Methodologies
This section outlines the protocols for the two primary analytical techniques suitable for the determination of this compound.
Protocol 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly versatile and sensitive technique suitable for a wide range of nitrosamines, including those that are less volatile or thermally labile.[2]
Experimental Workflow for LC-MS/MS Analysis
Caption: Step-by-step workflow for LC-MS/MS analysis of this compound.
Instrumentation and Conditions:
| Parameter | Recommended Conditions |
| Chromatography System | UHPLC or HPLC system |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Column | C18 or Phenyl-Hexyl column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water[2] |
| Mobile Phase B | 0.1% Formic Acid in Methanol (B129727) or Acetonitrile[2] |
| Flow Rate | 0.2 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C[2] |
| Injection Volume | 1 - 10 µL |
| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), Positive Mode[2] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions for this compound:
Based on the molecular weight of 248.28, the protonated molecule [M+H]+ would be m/z 249.1. Fragmentation would need to be determined experimentally using a reference standard.
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| 249.1 | To be determined | To be determined | 100 |
| 249.1 | To be determined (confirmatory) | To be determined | 100 |
Sample Preparation:
-
Accurately weigh a portion of the crushed tablets or drug substance equivalent to 100 mg of the active pharmaceutical ingredient (API) into a 15 mL centrifuge tube.
-
Add a defined volume of diluent (e.g., 5.0 mL of methanol or a mixture of methanol and water).
-
Vortex the mixture for 1-2 minutes, followed by sonication for 10-15 minutes to ensure complete dissolution.
-
Centrifuge the sample at 4000 rpm for 15 minutes.[11]
-
Filter the supernatant through a 0.22 µm PVDF syringe filter into an HPLC vial for analysis.[11][12]
Protocol 2: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
GC-MS/MS is a suitable alternative, particularly for volatile and thermally stable nitrosamines. Direct liquid injection is often preferred for a wider range of nitrosamines.[13]
Experimental Workflow for GC-MS/MS Analysis
Caption: Step-by-step workflow for GC-MS/MS analysis of this compound.
Instrumentation and Conditions:
| Parameter | Recommended Conditions |
| Chromatography System | Gas Chromatograph with a Triple Quadrupole Mass Spectrometer |
| Column | Mid-polarity column (e.g., 5% Phenyl Methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm) |
| Injection Mode | Splitless or Direct Liquid Injection |
| Injection Volume | 1 - 2 µL |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial 40 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| Carrier Gas | Helium |
| Ionization Source | Electron Ionization (EI) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions for this compound:
The fragmentation pattern under EI would need to be determined experimentally using a reference standard.
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| To be determined | To be determined | To be determined | 100 |
| To be determined | To be determined (confirmatory) | To be determined | 100 |
Sample Preparation:
-
Accurately weigh approximately 100 mg of the drug substance or crushed tablets into a glass centrifuge tube.
-
Add 5 mL of dichloromethane (B109758) (DCM).[14]
-
Vortex for 1 minute, followed by centrifugation for 5 minutes at 4000 rpm.[14]
-
Filter the supernatant through a 0.45 µm PTFE filter into a GC vial.[14]
Method Validation
The developed analytical method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is fit for its intended purpose.[2][15]
Logical Relationship of Method Validation Parameters
Caption: Interrelationship of analytical method validation parameters as per ICH Q2(R1).
Summary of Validation Parameters and Acceptance Criteria:
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the signal is unequivocally from the target analyte, free from interference.[2] | Peak purity, resolution > 2 between adjacent peaks.[2] |
| Linearity | To demonstrate a proportional relationship between concentration and response over a defined range. | Correlation coefficient (r²) ≥ 0.99.[16] |
| Range | The interval between the upper and lower concentrations for which the method has suitable precision, accuracy, and linearity. | Defined by linearity, accuracy, and precision data. |
| Accuracy | The closeness of the test results to the true value. | Recovery of 80-120% for spiked samples. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Repeatability (RSD ≤ 15%), Intermediate Precision (RSD ≤ 20%). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[2] | Signal-to-Noise (S/N) ratio of ~3.[2] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | S/N ratio of ~10, with acceptable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | No significant impact on results from variations in parameters like flow rate, temperature, mobile phase composition. |
| System Suitability | To ensure the analytical system is performing correctly at the time of analysis. | RSD of replicate injections ≤ 5%. |
The provided protocols for LC-MS/MS and GC-MS/MS offer a robust starting point for the development and validation of an analytical method for the determination of this compound in pharmaceutical products. The high sensitivity and selectivity of these techniques are essential for meeting the stringent regulatory requirements for nitrosamine impurity analysis.[1] Adherence to the principles of method validation outlined in ICH Q2(R1) is critical to ensure the reliability and accuracy of the analytical data generated.[15] This will ultimately contribute to ensuring the safety and quality of medicinal products.[1]
References
- 1. Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 2. benchchem.com [benchchem.com]
- 3. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 4. veeprho.com [veeprho.com]
- 5. N-Nitroso Ritalinic Acid - CAS - 2932440-73-6 | Axios Research [axios-research.com]
- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. This compound | LGC Standards [lgcstandards.com]
- 9. riverxlab.com [riverxlab.com]
- 10. This compound | LGC Standards [lgcstandards.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. fda.gov [fda.gov]
- 13. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [restek.com]
- 14. shimadzu.com [shimadzu.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-nitroso-Ritalinic Acid Certified Reference Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-nitroso-Ritalinic Acid is a potential nitrosamine (B1359907) impurity of Ritalinic Acid, the primary metabolite of Methylphenidate. Due to the classification of many nitrosamines as probable human carcinogens, regulatory agencies worldwide mandate strict control over their presence in pharmaceutical products.[1][2] This document provides detailed application notes and protocols for the use of this compound certified reference material (CRM) in the development and validation of analytical methods for its detection and quantification.
The this compound CRM is a highly characterized and purified standard, essential for ensuring the accuracy, precision, and reliability of analytical data submitted for regulatory approval.[3][4][5] Its use is critical for quality control (QC) applications, analytical method development and validation (AMV), and for inclusion in Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA).[3][5][6]
Certified Reference Material Specifications
The this compound CRM is typically supplied as a neat (pure) material and should be handled in accordance with the safety data sheet (SDS) provided by the manufacturer. Key specifications provided on a Certificate of Analysis (CoA) are summarized below.
Table 1: Representative Specifications of this compound CRM
| Parameter | Specification |
| Chemical Name | 2-(1-nitrosopiperidin-2-yl)-2-phenylacetic acid |
| Synonyms | N-Nitroso Methylphenidate EP Impurity A, N-Nitroso Methylphenidate USP Related Compound A |
| CAS Number | 2932440-73-6 |
| Molecular Formula | C₁₃H₁₆N₂O₃ |
| Molecular Weight | 248.28 g/mol |
| Purity (HPLC) | >95% |
| Format | Neat Solid |
| Storage Conditions | -20°C |
| Certification | Produced and certified in accordance with ISO 17034 and ISO/IEC 17025 |
Note: Specific values for purity, certified concentration (if supplied in solution), and expiration date will be provided on the lot-specific Certificate of Analysis from the supplier.
Applications
The primary applications of this compound CRM include:
-
Analytical Method Development: As a primary reference standard for developing sensitive and specific analytical methods, such as High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Mass Spectrometric (MS) detection, for the identification and quantification of this compound in drug substances and products.
-
Method Validation: For the validation of analytical methods in accordance with ICH guidelines, including specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
-
Quality Control (QC) Testing: As a reference for routine QC testing of raw materials, in-process samples, and finished products to ensure they meet the stringent regulatory limits for nitrosamine impurities.
-
System Suitability Testing: To verify the performance of the analytical system before and during sample analysis.
-
Forced Degradation Studies: To investigate the formation of this compound under various stress conditions (e.g., acid, base, oxidation, heat, light) and to ensure the stability-indicating nature of the analytical method.
Experimental Protocols
The following protocols are representative examples and should be optimized and validated for specific matrices and instrumentation.
Preparation of Standard Solutions
Caution: Handle this compound CRM in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Stock Standard Solution (e.g., 100 µg/mL):
-
Accurately weigh approximately 1.0 mg of this compound CRM.
-
Dissolve in a suitable solvent (e.g., Methanol) in a 10.0 mL volumetric flask.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Dilute to volume with the solvent and mix well.
-
-
Intermediate Standard Solution (e.g., 1.0 µg/mL):
-
Pipette 100 µL of the stock standard solution into a 10.0 mL volumetric flask.
-
Dilute to volume with the appropriate diluent (e.g., a mixture of mobile phase A and B) and mix well.
-
-
Working Standard Solutions for Calibration Curve:
-
Prepare a series of working standard solutions by serial dilution of the intermediate standard solution to cover the desired concentration range (e.g., 0.1 ng/mL to 50 ng/mL).
-
Sample Preparation (for a Drug Product)
-
Accurately weigh and transfer a quantity of powdered tablets or capsule contents equivalent to a specific amount of the active pharmaceutical ingredient (API) into a suitable volumetric flask.
-
Add a measured volume of extraction solvent (e.g., Methanol).
-
Vortex or sonicate for a specified time to ensure complete extraction of the analyte.
-
Centrifuge the sample to pelletize excipients.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.
Analytical Method: HPLC with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique suitable for the trace-level quantification of nitrosamine impurities.
Table 2: Representative LC-MS/MS Method Parameters
| Parameter | Condition |
| LC System | UHPLC System |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Gradient Elution | Start with a low percentage of B, ramp up to a high percentage of B to elute the analyte, then return to initial conditions for re-equilibration. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI) in Positive Mode or Atmospheric Pressure Chemical Ionization (APCI) |
| MRM Transitions | Precursor Ion (m/z) → Product Ion (m/z) (To be determined by infusion of the CRM) |
| Collision Energy | To be optimized for each transition |
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the use of this compound CRM in a pharmaceutical quality control laboratory.
References
- 1. An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. N-Nitroso Ritalinic Acid - CAS - 2932440-73-6 | Axios Research [axios-research.com]
- 5. veeprho.com [veeprho.com]
- 6. N-Nitroso Methylphenidate EP Impurity A | CAS No: 2932440-73-6 [aquigenbio.com]
Application Note: Solid-Phase Extraction for N-nitroso-Ritalinic Acid Cleanup in Pharmaceutical Samples
Abstract
This application note details a robust and efficient solid-phase extraction (SPE) protocol for the cleanup and concentration of N-nitroso-ritalinic acid from active pharmaceutical ingredients (APIs) and drug product matrices. This compound is a potential nitrosamine (B1359907) drug substance-related impurity (NDSRI) of methylphenidate and its metabolite, ritalinic acid.[1][2] Given the classification of nitrosamines as probable human carcinogens, sensitive and reliable analytical methods are crucial for their monitoring and control in pharmaceutical products.[3][4][5][6] This protocol is designed for researchers, scientists, and drug development professionals engaged in the analysis of such impurities.
The described methodology is based on a hydrophilic interaction chromatography (HILIC) SPE approach. This technique is effective in retaining the more polar API and excipients while allowing the less polar this compound to pass through, thereby reducing matrix effects and improving analytical sensitivity.[3][4][5][6] The subsequent analysis is typically performed by high-performance liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS).[3][4][6]
Introduction
The presence of N-nitrosamine impurities in pharmaceuticals is a significant safety concern for regulatory bodies and manufacturers worldwide.[7][8] These impurities can form during drug synthesis, manufacturing, or storage.[8] this compound is a potential NDSRI that may arise from the nitrosation of ritalinic acid, the primary metabolite of methylphenidate. Therefore, a reliable method for its trace-level quantification is essential to ensure patient safety and regulatory compliance.
Solid-phase extraction is a widely used sample preparation technique for the cleanup and concentration of analytes from complex matrices.[9][10] For nitrosamine analysis, SPE is particularly valuable for removing interference from the API and excipients, which are often present at much higher concentrations.[3][4] This application note provides a detailed protocol for a HILIC-based SPE cleanup of this compound, along with expected performance characteristics based on similar nitrosamine analyses.
Experimental Protocols
Materials and Reagents
-
SPE Cartridge: HILIC-based SPE cartridges (e.g., Waters ACQUITY UPLC BEH HILIC, 130 Å, 1.7 µm, or similar)
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade), Formic Acid (FA)
-
Sample Diluent: 95:5 (v/v) Acetonitrile:Water
-
Internal Standard (IS): Isotope-labeled this compound (if available) or a suitable structural analog.
Sample Preparation
-
API/Drug Product Dissolution: Accurately weigh a sufficient amount of the API or powdered drug product and dissolve it in the sample diluent to achieve a target concentration.
-
Spiking (for method development/validation): For recovery experiments, spike the sample solution with a known concentration of this compound standard.
-
Centrifugation: Centrifuge the sample solution to pellet any undissolved excipients. The supernatant will be used for the SPE procedure.
Solid-Phase Extraction (SPE) Protocol
The following is a generalized HILIC SPE protocol that should be optimized for the specific sample matrix.
-
Conditioning: Condition the HILIC SPE cartridge with 1 mL of the sample diluent.
-
Equilibration: Equilibrate the cartridge with 1 mL of the sample diluent.
-
Loading: Load 1 mL of the prepared sample supernatant onto the SPE cartridge. Collect the flow-through. The API and polar excipients will be retained on the sorbent, while the this compound will pass through.
-
Washing (Elution of Analyte): Wash the cartridge with an additional 1-2 mL of the sample diluent to ensure complete elution of the this compound. Collect this fraction and combine it with the load fraction.
-
Elution of API (Optional): To confirm the retention of the API, the cartridge can be eluted with a strong, polar solvent like 0.1% formic acid in water. This fraction is typically discarded.
-
Sample Reconstitution: Evaporate the collected analyte fraction to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS analysis.
Data Presentation
The following tables summarize typical performance data for HILIC-SPE-LC-HRMS methods for nitrosamine analysis. This data is representative and should be verified through in-house method validation.
Table 1: Method Performance Characteristics
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.999 | [3][4][6] |
| Accuracy (Recovery) | 85-115% | [3][4][6] |
| Precision (RSD) | < 10% | [3][4][6] |
| Recovery | > 80% | [3][4][6] |
Table 2: Limits of Detection and Quantification
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | As low as 42.5% of regulatory thresholds | [3][4] |
| Limit of Quantification (LOQ) | Sufficient to meet regulatory requirements | [3][4] |
Visualizations
Experimental Workflow
Caption: Workflow for HILIC-SPE Cleanup of this compound.
Discussion
The HILIC-based SPE method offers an effective approach for the cleanup of this compound from pharmaceutical samples. The principle of this method relies on the differential polarity of the analyte and the matrix components. The highly organic mobile phase used for loading and elution in HILIC mode ensures that the polar API and excipients are retained on the stationary phase, while the relatively less polar this compound is eluted. This separation is crucial for minimizing matrix suppression effects in the subsequent LC-MS analysis, thereby achieving the low detection limits required for nitrosamine impurity testing.
An alternative approach that could be considered is the use of a mixed-mode cation exchange (MCX) SPE sorbent. In this case, the API would be retained on the sorbent through a combination of reversed-phase and cation exchange mechanisms, while the nitrosamine is eluted.[11] The choice of the most suitable SPE strategy will depend on the specific physicochemical properties of the API and the drug product formulation.
Method validation is a critical step to ensure the reliability of the analytical results. Key validation parameters include specificity, linearity, accuracy, precision, and robustness.[3][4][6] It is recommended to use an isotope-labeled internal standard for this compound to correct for any variability in the sample preparation and analysis.
Conclusion
This application note provides a detailed protocol and framework for the solid-phase extraction of this compound from pharmaceutical matrices. The HILIC-SPE method is a powerful tool for sample cleanup, enabling sensitive and accurate quantification by LC-HRMS. The provided protocol, along with the performance data and workflow visualization, serves as a valuable resource for laboratories involved in the analysis of nitrosamine impurities. It is essential to perform thorough method development and validation to ensure the suitability of this method for its intended purpose.
References
- 1. veeprho.com [veeprho.com]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. HILIC-SPE and LC–HRMS Method Used for N-Nitrosamine Detection in Pharmaceuticals [jxaiyi.com]
- 5. researchgate.net [researchgate.net]
- 6. A comprehensive approach for N-nitrosamine determination in pharmaceuticals using a novel HILIC-based solid phase extraction and LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. measurlabs.com [measurlabs.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Solid-phase extraction followed by gas chromatography-mass spectrometry for the quantitative analysis of small molecule N-nitrosamine impurities in antitussive syrups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantification of 13 N-Nitrosamines in Pharmaceuticals using SPE-LC-MS/MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
Application Notes and Protocols for the Analysis of N-nitroso-Ritalinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-nitroso-ritalinic acid (N-NRA) is a potential impurity of significant concern in pharmaceutical products containing methylphenidate or its precursors, arising from the nitrosation of ritalinic acid.[1] Due to the classification of many N-nitrosamines as probable human carcinogens, regulatory bodies worldwide mandate strict control and monitoring of these impurities at trace levels.[2] The analysis of N-NRA presents a challenge due to its polarity and the need for highly sensitive detection methods to meet stringent acceptable intake (AI) limits.
This document provides detailed application notes and protocols for three common analytical approaches for this compound: silylation followed by Gas Chromatography-Mass Spectrometry (GC-MS), esterification followed by GC-MS, and direct analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analytical Strategies for this compound
The carboxylic acid functional group in this compound makes it non-volatile, necessitating derivatization for GC-MS analysis.[3] Derivatization chemically modifies the analyte to increase its volatility and thermal stability. Alternatively, LC-MS/MS can be employed for the direct analysis of N-NRA without the need for derivatization, offering high sensitivity and specificity.[4][5]
Silylation for GC-MS Analysis
Silylation is a robust and widely used derivatization technique for compounds containing active hydrogen atoms, such as carboxylic acids.[6] The active hydrogen is replaced by a non-polar trimethylsilyl (B98337) (TMS) group, rendering the molecule more volatile and suitable for GC analysis.[7]
Experimental Protocol: Silylation of this compound
1. Materials and Reagents:
-
This compound reference standard
-
Silylating reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Solvent: Anhydrous pyridine (B92270) or acetonitrile
-
Internal Standard (IS): (Optional, e.g., deuterated N-nitrosamine)
-
Anhydrous sodium sulfate
-
GC vials with inserts
2. Sample Preparation:
-
Accurately weigh 1.0 mg of the this compound reference standard and dissolve in 1.0 mL of anhydrous pyridine to prepare a 1 mg/mL stock solution.
-
For drug product analysis, a suitable extraction procedure must be developed to isolate N-NRA from the matrix. The final extract should be evaporated to dryness under a gentle stream of nitrogen.
-
To the dried extract or a 100 µL aliquot of the stock solution in a GC vial, add the internal standard solution.
-
Add 100 µL of BSTFA + 1% TMCS.[7]
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 60 minutes in a heating block or oven.
-
Cool the vial to room temperature. The sample is now ready for GC-MS analysis.
3. GC-MS Conditions (Illustrative):
-
GC System: Agilent 8890 GC or equivalent
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Injector Temperature: 280°C
-
Injection Mode: Splitless
-
Oven Program:
-
Initial temperature: 100°C, hold for 1 min
-
Ramp: 15°C/min to 280°C, hold for 5 min
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MS System: Agilent 5977B MSD or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan
Workflow for Silylation of this compound
Esterification for GC-MS Analysis
Esterification converts the carboxylic acid group of N-NRA into an ester, typically a methyl ester, which is more volatile and less polar.[8] This can be achieved using an alcohol in the presence of an acid catalyst.[9]
Experimental Protocol: Esterification of this compound
1. Materials and Reagents:
-
This compound reference standard
-
Esterification reagent: 1.25 M HCl in Methanol (prepared by cautiously adding acetyl chloride to anhydrous methanol) or Boron Trifluoride-Methanol (BF3-Methanol) solution (14% w/v)[8]
-
Extraction Solvent: Hexane (B92381) or Dichloromethane
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
GC vials with inserts
2. Sample Preparation:
-
Prepare a stock solution of this compound as described in the silylation protocol. Use a solvent compatible with the subsequent steps (e.g., methanol).
-
For drug products, use a suitable extraction method. The final extract should be dried and reconstituted in a small volume of methanol.
-
To 100 µL of the methanolic sample solution in a reaction vial, add 200 µL of 1.25 M HCl in Methanol.
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Cool the reaction mixture to room temperature.
-
Neutralize the reaction by adding 1 mL of saturated sodium bicarbonate solution.
-
Extract the methyl ester derivative by adding 1 mL of hexane and vortexing for 1 minute.
-
Allow the layers to separate and transfer the upper organic layer to a clean vial.
-
Wash the organic layer with 1 mL of saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Transfer the dried extract to a GC vial for analysis.
3. GC-MS Conditions:
-
The GC-MS conditions can be similar to those described for the silylation method, with potential optimization of the temperature program based on the retention time of the this compound methyl ester.
Workflow for Esterification of this compound
Direct Analysis by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for the direct analysis of N-nitrosamines in pharmaceutical matrices without derivatization.[10] It offers high sensitivity and selectivity, which are crucial for detecting trace-level impurities.[11]
Experimental Protocol: LC-MS/MS Analysis of this compound
1. Materials and Reagents:
-
This compound reference standard
-
LC-MS grade Methanol
-
LC-MS grade Acetonitrile
-
LC-MS grade Water
-
LC-MS grade Formic Acid
-
Internal Standard (IS): (e.g., this compound-d5)
2. Sample Preparation:
-
Accurately weigh the drug substance or a crushed tablet powder and dissolve in a suitable diluent (e.g., 50:50 Methanol:Water) to achieve a target concentration.
-
Add the internal standard solution.
-
Vortex and/or sonicate to ensure complete dissolution of the analyte.
-
Centrifuge the sample to pellet any insoluble excipients.
-
Filter the supernatant through a 0.22 µm syringe filter into an LC vial.
3. LC-MS/MS Conditions (Illustrative):
-
LC System: Waters ACQUITY UPLC I-Class or equivalent
-
Column: ACE C18-AR (150 x 4.6 mm, 3 µm) or equivalent
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Methanol
-
Flow Rate: 0.5 mL/min
-
Gradient:
-
0-2 min: 10% B
-
2-10 min: ramp to 95% B
-
10-12 min: hold at 95% B
-
12.1-15 min: return to 10% B and equilibrate
-
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
MS System: Sciex Triple Quad 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Source Conditions: Optimized for N-NRA (e.g., Curtain Gas, IonSpray Voltage, Temperature)
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (Q1): [M+H]+ for N-NRA (m/z 249.1)
-
Product Ions (Q3): Optimize by infusing a standard solution (e.g., monitor 2-3 transitions for quantification and confirmation)
-
Logical Workflow for LC-MS/MS Analysis
Data Presentation
The choice of analytical method depends on the required sensitivity, available instrumentation, and the complexity of the sample matrix. Below is a summary of typical quantitative performance data for N-nitrosamine analysis. Note that values for this compound must be determined through method validation. The data presented are representative values for other nitrosamines.[12]
| Parameter | Silylation-GC-MS | Esterification-GC-MS | Direct LC-MS/MS |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL | 0.1 - 1.0 ng/mL | 0.05 - 0.5 ng/mL[12] |
| Limit of Quantification (LOQ) | 0.5 - 2.5 ng/mL | 0.5 - 2.5 ng/mL | 0.1 - 1.0 ng/mL[12] |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.995 |
| Accuracy/Recovery | 80 - 120% | 80 - 120% | 85 - 115% |
| Precision (%RSD) | < 15% | < 15% | < 10% |
| Throughput | Moderate | Moderate | High |
| Selectivity | Good-High | Good-High | Very High |
Conclusion
The analysis of this compound requires sensitive and selective analytical methods. Derivatization via silylation or esterification enables the use of GC-MS, a widely available technique. However, direct analysis by LC-MS/MS is often preferred due to its higher sensitivity, specificity, and simpler sample preparation, making it the benchmark for trace-level nitrosamine (B1359907) quantification in the pharmaceutical industry. The choice of method should be based on a risk assessment and validated to be fit for its intended purpose.
References
- 1. veeprho.com [veeprho.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. fda.gov [fda.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Derivatization techniques for free fatty acids by GC [restek.com]
- 8. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Nitrosamine Testing using LC-MS Methods from the USP General Chapter <1469> | Separation Science [sepscience.com]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Matrix Effects in N-nitroso-Ritalinic Acid LC-MS Analysis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding matrix effects in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of N-nitroso-ritalinic acid.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound LC-MS analysis?
A1: In LC-MS analysis, the "matrix" refers to all the components in a sample apart from the analyte of interest, this compound. These components can include salts, excipients from a drug formulation, or endogenous biological molecules from a plasma or urine sample.[1][2] A matrix effect is the alteration of the ionization efficiency of this compound caused by these co-eluting matrix components in the mass spectrometer's ion source.[3][4] This can lead to a decrease in the analytical signal, known as ion suppression, or an increase in the signal, termed ion enhancement.[2][3] Both phenomena can significantly compromise the accuracy, precision, and sensitivity of the analytical method.[3]
Q2: What are the common causes of matrix effects in this analysis?
A2: Matrix effects are primarily caused by substances that co-elute with this compound from the LC column and interfere with its ionization.[4] Common causes include:
-
High concentrations of non-volatile salts and buffers: These can accumulate in the ion source and lead to strong ion suppression.[5]
-
Pharmaceutical excipients: Ingredients from drug formulations can co-elute and interfere with the analyte's signal.[5]
-
Endogenous substances: In biological samples, compounds like phospholipids, fatty acids, and secondary amines can compete with this compound for ionization.[4][5]
-
Residual solvents or reagents from sample preparation: These can also impact the ionization process.[5]
Q3: How can I determine if my this compound analysis is being affected by matrix effects?
A3: There are two primary methods to assess the presence and extent of matrix effects:
-
Post-Column Infusion: This is a qualitative method where a constant flow of this compound solution is infused into the mass spectrometer while a blank, extracted matrix sample is injected onto the LC column. A dip or rise in the baseline signal at the retention time of the analyte indicates ion suppression or enhancement, respectively.[1]
-
Post-Extraction Spike: This quantitative method compares the response of this compound spiked into a blank matrix extract with the response of the analyte in a neat (clean) solvent at the same concentration. The ratio of these responses provides a quantitative measure of the matrix effect, often referred to as the matrix factor.[1]
Q4: What are the most effective strategies to minimize or eliminate matrix effects?
A4: A multi-pronged approach is often the most effective:
-
Optimized Sample Preparation: The goal is to remove as many interfering components as possible before the analysis. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing matrix components than simple protein precipitation.[5][6]
-
Chromatographic Separation: Improving the separation of this compound from co-eluting matrix components is crucial. This can be achieved by modifying the mobile phase gradient, changing the column chemistry (e.g., using a pentafluorophenyl column), or adjusting the flow rate.[5][7]
-
Use of Stable Isotope-Labeled Internal Standards (SIL-IS): A SIL-IS for this compound (e.g., deuterated or ¹³C-labeled) is the gold standard for compensating for matrix effects. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will be affected by the matrix in the same way, allowing for accurate correction of the signal.[5][8]
-
Matrix-Matched Calibration: If a SIL-IS is not available, creating calibration curves in a blank matrix that is representative of the samples can help to compensate for consistent matrix effects.[1]
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components and thereby lessen the matrix effect. However, this may compromise the sensitivity of the assay if the analyte concentration is low.[9]
Troubleshooting Guide
This guide addresses common problems encountered during the LC-MS analysis of this compound that may be related to matrix effects.
Problem 1: Poor sensitivity and low analyte response in matrix samples compared to neat standards.
-
Possible Cause: Significant ion suppression due to co-eluting matrix components.
-
Troubleshooting Steps:
-
Assess Matrix Effect: Perform a post-extraction spike experiment to quantify the degree of ion suppression.
-
Improve Sample Cleanup: Switch from a simple sample preparation method like protein precipitation to a more rigorous one like SPE or LLE.[6]
-
Optimize Chromatography: Adjust the LC gradient to better separate this compound from the suppression zone.
-
Check for Source Contamination: Non-volatile salts and other matrix components can build up in the ion source. Clean the mass spectrometer's ion source.
-
Problem 2: Inconsistent and irreproducible results between samples.
-
Possible Cause: Variable matrix effects from sample to sample.
-
Troubleshooting Steps:
-
Implement a SIL-Internal Standard: This is the most effective way to correct for variability in matrix effects, extraction recovery, and instrument response.[8][10]
-
Standardize Sample Preparation: Ensure that the sample preparation protocol is followed precisely for all samples to minimize variability.
-
Evaluate Matrix Variability: If possible, analyze different batches of the blank matrix to understand the inherent variability of the matrix itself.
-
Problem 3: Poor peak shape (e.g., tailing or fronting) for this compound in matrix samples.
-
Possible Cause: Co-elution with a matrix component that interferes with the chromatography.
-
Troubleshooting Steps:
-
Modify Chromatographic Conditions: Experiment with a different analytical column with alternative chemistry (e.g., biphenyl (B1667301) instead of C18) to alter selectivity.[11]
-
Adjust Mobile Phase pH: Changing the pH of the mobile phase can alter the retention and peak shape of both the analyte and interfering compounds.[11]
-
Ensure Sample Diluent Compatibility: The solvent used to reconstitute the final extract should be compatible with the initial mobile phase to avoid peak distortion.[11]
-
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound in the public domain, the following table provides an illustrative example of how to present data when evaluating matrix effects. This hypothetical data compares different sample preparation methods for the analysis of this compound in human plasma.
Table 1: Hypothetical Matrix Effect and Recovery Data for this compound in Human Plasma
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Overall Process Efficiency (%) |
| Protein Precipitation (Acetonitrile) | 95 ± 5 | -60 ± 8 (Suppression) | 38 ± 7 |
| Liquid-Liquid Extraction (Ethyl Acetate) | 85 ± 7 | -25 ± 5 (Suppression) | 64 ± 9 |
| Solid-Phase Extraction (Mixed-Mode Cation Exchange) | 90 ± 6 | -10 ± 4 (Suppression) | 81 ± 8 |
-
Analyte Recovery (%) = (Peak area of analyte in pre-extraction spiked matrix / Peak area of analyte in post-extraction spiked matrix) x 100
-
Matrix Effect (%) = ((Peak area of analyte in post-extraction spiked matrix / Peak area of analyte in neat solution) - 1) x 100
-
Overall Process Efficiency (%) = (Peak area of analyte in pre-extraction spiked matrix / Peak area of analyte in neat solution) x 100
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect by Post-Extraction Spike
-
Prepare Solution A (Analyte in Neat Solvent): Prepare a standard solution of this compound in the final reconstitution solvent (e.g., 50:50 methanol (B129727):water) at a concentration of 10 ng/mL.
-
Prepare Solution B (Analyte in Spiked Matrix): Take a sample of the blank matrix (e.g., drug-free plasma). Process this blank matrix through the entire sample preparation procedure (e.g., SPE). After the final evaporation step, reconstitute the residue with Solution A.
-
Prepare Solution C (Blank Matrix): Process the blank matrix sample through the entire sample preparation procedure and reconstitute with the neat solvent.
-
Analysis: Inject all three solutions into the LC-MS system and record the peak area for this compound.
-
Calculation:
-
Matrix Effect (%) = ((Peak Area in Solution B - Peak Area in Solution C) / Peak Area in Solution A) x 100%
-
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline and may require optimization.
-
Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Dilute 0.5 mL of the plasma sample with 0.5 mL of 2% formic acid in water. Load the diluted sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove polar interferences.
-
Elution: Elute the this compound with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.[12]
Visualizations
Caption: A stepwise approach to troubleshooting matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. How to circumvent matrix effect in confirmatory testing - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 8. bujnochem.com [bujnochem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: N-nitroso-Ritalinic Acid Mass Spectrometry Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing ion suppression during the mass spectrometry analysis of N-nitroso-Ritalinic Acid.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in the LC-MS/MS analysis of this compound?
A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, this compound, in the mass spectrometer's ion source. This interference leads to a decreased analyte signal, which can result in poor sensitivity, inaccurate quantification, and even false-negative results. Given the low detection levels often required for nitrosamine (B1359907) impurities, even minor ion suppression can significantly impact the reliability of the analysis.[1]
Q2: What are the common sources of ion suppression in this compound analysis?
A2: The primary sources of ion suppression are components of the sample matrix that co-elute with this compound. These can include:
-
Active Pharmaceutical Ingredient (API) and Excipients: In formulated drug products, the API itself or various excipients (e.g., fillers, binders, coatings) can be present at high concentrations and interfere with ionization.
-
Endogenous Molecules: In biological samples (e.g., plasma, urine), endogenous compounds such as phospholipids, salts, and proteins can cause significant ion suppression.
-
Sample Preparation Reagents: Residual salts, buffers, or other reagents from the sample preparation process can also lead to ion suppression.
Q3: How can I determine if my this compound analysis is affected by ion suppression?
A3: The most common method to quantitatively assess ion suppression is the post-extraction spike method . This involves comparing the signal of this compound in a pure solution to its signal when spiked into a blank matrix extract (a sample processed through the extraction procedure without the analyte). A lower signal in the matrix extract indicates ion suppression. A detailed protocol for this evaluation is provided in the "Experimental Protocols" section.
Q4: What is the most effective way to mitigate ion suppression?
A4: A multi-faceted approach is typically the most effective. This includes:
-
Optimized Sample Preparation: Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are highly effective at removing interfering matrix components.[2]
-
Chromatographic Separation: Improving the chromatographic resolution to separate this compound from co-eluting matrix components is crucial.
-
Use of an Isotopically Labeled Internal Standard (IS): A stable isotope-labeled version of this compound is the ideal internal standard as it will experience the same degree of ion suppression as the analyte, allowing for accurate correction of the signal.
-
Alternative Ionization Techniques: Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to ion suppression than Electrospray Ionization (ESI) and can be a viable alternative.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Troubleshooting Steps |
| Low or no signal for this compound in spiked samples. | Severe ion suppression from the sample matrix. | 1. Perform a matrix effect evaluation (see Experimental Protocols).2. Improve sample cleanup using SPE or LLE.3. Dilute the sample extract to reduce the concentration of interfering components.4. Optimize the chromatographic method to better separate the analyte from the matrix.5. If using ESI, consider switching to an APCI source. |
| Poor reproducibility of results. | Variable ion suppression between samples. | 1. Ensure consistent and thorough sample preparation across all samples.2. Incorporate a stable isotope-labeled internal standard for this compound to normalize for signal variations.3. Check for and clean any contamination in the MS ion source. |
| Non-linear calibration curve. | Ion suppression that is dependent on the analyte concentration or co-eluting matrix components. | 1. Use matrix-matched calibration standards (prepared in a blank matrix extract) to mimic the effect of the matrix.2. Improve sample cleanup to remove the interfering compounds causing the non-linearity. |
| Gradual decrease in signal intensity over a sequence of injections. | Buildup of matrix components in the LC column or MS ion source. | 1. Implement a robust column washing step at the end of each chromatographic run.2. Regularly clean the mass spectrometer's ion source according to the manufacturer's recommendations. |
Data Presentation: Representative Ion Suppression Data
| Analyte | Sample Matrix | Sample Preparation | Ionization Source | Ion Suppression (%) | Mitigation Strategy | Reference |
| N-nitroso-metformin | Metformin Drug Product | Dilute-and-Shoot | ESI | 30-50% | Use of stable isotope-labeled internal standard | Fictional, based on general knowledge |
| N-nitroso-propranolol | Propranolol Drug Product | SPE | ESI | >80% (initially) | Optimized SPE and chromatography | Fictional, based on general knowledge |
| Ritalinic Acid | Human Urine | Dilution | ESI | Up to 140% (enhancement) | Use of internal standard | Fictional, based on published data |
| N-nitroso-varenicline | Varenicline Drug Product | LLE | APCI | <15% | Switch to APCI from ESI | Fictional, based on general knowledge |
Experimental Protocols
Protocol 1: Quantitative Evaluation of Matrix Effect using the Post-Extraction Spike Method
This protocol details the steps to quantify the degree of ion suppression or enhancement for this compound in a given sample matrix.
1. Preparation of Solutions:
-
Solution A (Neat Solution): Prepare a standard solution of this compound in the final reconstitution solvent at a known concentration (e.g., 10 ng/mL).
-
Solution B (Post-Spiked Matrix):
-
Take a sample of the blank matrix (e.g., drug product placebo, blank plasma).
-
Process this blank matrix through the entire sample preparation procedure (e.g., extraction, SPE, evaporation).
-
Reconstitute the final extract with a known volume of Solution A.
-
-
Solution C (Blank Matrix Extract):
-
Process a sample of the blank matrix through the entire sample preparation procedure.
-
Reconstitute the final extract with the same volume of pure reconstitution solvent as used for Solution B.
-
2. LC-MS/MS Analysis:
-
Analyze Solutions A, B, and C using the developed LC-MS/MS method.
-
Record the peak area of this compound in each injection.
3. Calculation of Matrix Effect:
-
First, confirm that the peak area for this compound in Solution C is negligible, verifying that the blank matrix is indeed free of the analyte.
-
Calculate the percentage of ion suppression or enhancement using the following formula:
Matrix Effect (%) = ( (Peak Area in Solution B) / (Peak Area in Solution A) ) * 100
-
Interpretation of Results:
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Visualizations
Caption: Troubleshooting workflow for ion suppression in this compound analysis.
Caption: Causes and solutions for ion suppression in mass spectrometry.
References
Technical Support Center: N-nitroso-Ritalinic Acid HPLC Analysis
This technical support center provides troubleshooting guidance for scientists, researchers, and drug development professionals encountering peak tailing during the High-Performance Liquid Chromatography (HPLC) analysis of N-nitroso-Ritalinic Acid.
Troubleshooting Guides: Question & Answer Format
This section addresses specific issues that can lead to peak tailing for this compound.
Question 1: My this compound peak is showing significant tailing. What are the primary chemical causes related to the analyte and mobile phase?
Answer:
Peak tailing of this compound is often due to secondary interactions between the analyte and the stationary phase, or suboptimal mobile phase conditions. Key factors include:
-
Silanol (B1196071) Interactions: this compound contains a carboxylic acid and a nitrosamine (B1359907) group. The polar nature of these functional groups can lead to strong interactions with free silanol groups on the surface of silica-based HPLC columns. These secondary interactions cause a portion of the analyte molecules to be retained longer, resulting in a tailed peak.[1][2][3][4]
-
Mobile Phase pH: The pH of the mobile phase is a critical factor. This compound has a carboxylic acid moiety, which will be ionized at pH values above its pKa. If the mobile phase pH is close to the pKa of the analyte, a mixed population of ionized and non-ionized forms will exist, leading to peak broadening and tailing.[1][2] It is generally advisable to work at a pH that is at least 2 units away from the analyte's pKa to ensure a single ionic form.
-
Inadequate Buffering: Insufficient buffer capacity in the mobile phase can lead to localized pH shifts on the column, especially at the point of injection with the sample solvent, causing inconsistent ionization and peak tailing.[2]
Question 2: Could my HPLC column be the source of the peak tailing for this compound?
Answer:
Yes, the column is a very common source of peak shape problems. Here are several possibilities:
-
Column Contamination: Accumulation of particulate matter from the sample or mobile phase on the column inlet frit can distort the sample flow path, leading to peak tailing.[2][5] Contamination of the stationary phase with strongly retained impurities from previous injections can also create active sites that cause tailing.
-
Column Void or Bed Deformation: A void at the head of the column or channels within the packing bed can cause the sample to travel through different paths, resulting in a distorted peak shape.[2][3] This can be caused by pressure shocks or operating at a pH that degrades the silica (B1680970) packing.
-
Inappropriate Column Chemistry: Using a standard, non-endcapped C18 column can result in significant peak tailing for polar and ionizable compounds like this compound due to exposed silanol groups.[1][3][4]
Question 3: I've optimized the mobile phase and checked my column, but the peak tailing persists. What instrumental factors could be contributing to this issue?
Answer:
If chemical and column-related issues have been addressed, the problem may lie within the HPLC system itself:
-
Extra-Column Volume: Excessive tubing length or internal diameter between the injector, column, and detector can lead to band broadening and peak tailing.[1][5] Ensure that all connections are made with minimal lengths of appropriate narrow-bore tubing.
-
Leaking Fittings: A small leak in a fitting can cause turbulence in the flow path, which can manifest as peak distortion.
-
Injector Problems: A partially blocked injector port or a worn rotor seal can cause incomplete or slow sample injection, leading to a tailed peak.
-
Detector Issues: A dirty flow cell in the detector can also contribute to peak shape problems, although this is less common.
Question 4: Can my sample preparation and injection solvent affect the peak shape of this compound?
Answer:
Absolutely. The composition of the solvent used to dissolve your sample can have a significant impact:
-
Mismatched Solvent Strength: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion, including tailing or fronting.[5] Ideally, the sample should be dissolved in the mobile phase itself.
-
Sample Overload: Injecting too concentrated a sample can overload the column, leading to broad and tailing peaks.[2][5] This is because the stationary phase becomes saturated, and the retention mechanism is no longer linear. To check for this, try diluting your sample and re-injecting.
Frequently Asked Questions (FAQs)
Q1: What is an acceptable peak tailing factor?
A1: For quantitative analysis, a USP tailing factor between 0.8 and 1.5 is generally considered acceptable. However, for trace analysis of impurities like nitrosamines, achieving a highly symmetrical peak (tailing factor close to 1.0) is desirable for optimal sensitivity and resolution.
Q2: How can I reduce silanol interactions when analyzing this compound?
A2: To minimize silanol interactions, you can:
-
Use an End-capped Column: These columns have a majority of the free silanol groups chemically bonded, reducing their availability for secondary interactions.[1][3]
-
Operate at a Low pH: A mobile phase pH of around 2.5-3 will suppress the ionization of silanol groups, thereby reducing their interaction with the analyte.[3]
-
Use a Mobile Phase Additive: Adding a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can mask the active silanol sites. However, be aware that TEA can suppress ionization in mass spectrometry detection.
Q3: What type of HPLC column is recommended for nitrosamine analysis?
A3: For nitrosamine analysis, reversed-phase C18 columns are commonly used.[6] To mitigate peak tailing with polar nitrosamines like this compound, consider using a high-purity, end-capped C18 column or a column with a polar-embedded stationary phase. These columns are designed to provide better peak shape for basic and polar compounds.
Q4: My method uses a mass spectrometer (MS) for detection. Are there any special considerations regarding peak tailing?
A4: Yes. Peak tailing can lead to ion suppression in the MS source, which can negatively impact sensitivity and reproducibility. A sharp, symmetrical peak delivers a more concentrated band of analyte to the detector, resulting in a better signal-to-noise ratio. When troubleshooting, be mindful that some mobile phase additives used to improve peak shape (like non-volatile buffers or ion-pairing agents) may not be compatible with MS detection.
Hypothetical Experimental Protocol
This protocol is a starting point for the HPLC analysis of this compound and may require further optimization.
| Parameter | Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | Standard analytical HPLC system. |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent end-capped column | High-purity, end-capped column to minimize silanol interactions. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH to suppress silanol activity and protonate the carboxylic acid of the analyte.[6] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier. Formic acid maintains a consistent pH. |
| Gradient | 20% B to 80% B over 15 minutes, then hold for 5 minutes, and re-equilibrate for 5 minutes | A gradient is often necessary for analyzing impurities that may have different polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume. |
| Sample Diluent | Mobile Phase A / Mobile Phase B (50:50) | Minimizes solvent mismatch effects. |
| Detection | UV at 230 nm or Mass Spectrometry (e.g., QDa) | Wavelength to be determined by UV scan of the analyte. MS provides higher sensitivity and selectivity.[7] |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing of this compound.
Caption: Troubleshooting workflow for this compound peak tailing.
References
- 1. chromtech.com [chromtech.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 6. Nitrosamine Impurity Assay with HPLC – Extended AppNote [mtc-usa.com]
- 7. A practical HPLC-MS method for the analysis of nitrosamine drug substance related impurities using an inexpensive single quadrupole mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N-nitroso-Ritalinic Acid Reference Standard
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the stability of the N-nitroso-Ritalinic Acid reference standard. The information provided is based on general knowledge of N-nitroso compounds, as specific stability data for this compound is limited in published literature.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a nitrosamine (B1359907) impurity of Methylphenidate and Ritalinic Acid.[1] N-nitroso compounds as a class are of significant concern in the pharmaceutical industry due to their potential as genotoxic carcinogens.[2] Therefore, ensuring the stability and purity of the this compound reference standard is critical for accurate analytical method development, validation, and quality control applications.[1]
Q2: What are the typical storage conditions for N-nitroso compound reference standards?
Q3: How often should the purity of the this compound reference standard be re-evaluated?
A3: The requalification period for a reference standard depends on various factors, including its inherent stability and storage conditions.[4] For a new reference standard, it is recommended to establish a re-test schedule based on stability studies. In the absence of specific data, a conservative approach would be to re-evaluate the purity of the this compound standard at regular intervals, for instance, annually, or more frequently if stored at room temperature.[5]
Q4: What are the potential degradation pathways for N-nitroso compounds like this compound?
A4: N-nitroso compounds can degrade under various conditions.[6] Potential degradation pathways for this compound, extrapolated from general knowledge of this compound class, could include:
-
Photolytic Degradation: Exposure to UV light can cause cleavage of the N-N bond.[3][7]
-
Thermal Degradation: Elevated temperatures can accelerate decomposition.[6]
-
pH-Dependent Hydrolysis: Stability can be significantly influenced by the pH of the solution. Some N-nitroso compounds show rapid degradation in neutral to alkaline conditions, while being more stable in acidic environments.[8]
-
Oxidative Degradation: Reaction with oxidizing agents can lead to the degradation of the molecule.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of the this compound reference standard.
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in the chromatogram of the reference standard. | Degradation of the standard due to improper storage or handling. | 1. Verify the storage conditions (temperature, light exposure). 2. Prepare a fresh stock solution from the reference standard. 3. If the issue persists, consider that the standard may have degraded and a new vial may be required. |
| Low analytical response or signal-to-noise ratio. | 1. Degradation of the standard leading to a lower concentration of the intact molecule. 2. Suboptimal analytical method parameters. | 1. Confirm the purity and integrity of the reference standard. 2. Optimize analytical method parameters such as mobile phase composition, column temperature, and mass spectrometry settings.[9] |
| Inconsistent results between different preparations of the standard solution. | 1. Incomplete dissolution of the reference standard. 2. Degradation of the standard in the chosen solvent or after preparation. | 1. Ensure complete dissolution by selecting an appropriate solvent and using techniques like sonication. 2. Evaluate the stability of the standard in the analytical solvent over the typical experiment duration. Prepare fresh solutions as needed. |
| Formation of new impurities during forced degradation studies. | This is an expected outcome of forced degradation studies, designed to identify potential degradation products. | 1. Characterize the structure of the new impurities using techniques like LC-MS/MS or high-resolution mass spectrometry. 2. This information is crucial for developing a stability-indicating analytical method.[10] |
Experimental Protocols
While specific protocols for this compound are not available, the following general methodologies for N-nitroso compounds can be adapted.
General Protocol for a Forced Degradation Study
Forced degradation studies are essential to understand the stability of a compound and to develop stability-indicating analytical methods.[10]
1. Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound reference standard.
-
Dissolve in a suitable solvent (e.g., methanol (B129727), acetonitrile) to prepare a stock solution of known concentration.
2. Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with an acid (e.g., 0.1 N HCl) and heat at a controlled temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Treat the stock solution with a base (e.g., 0.1 N NaOH) at a controlled temperature.[11]
-
Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature or elevated temperature.
-
Thermal Degradation: Expose the solid reference standard and a solution of the standard to dry heat (e.g., 80°C).
-
Photolytic Degradation: Expose a solution of the reference standard to UV light (e.g., 254 nm) and visible light.
3. Sample Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including a non-stressed control, using a suitable analytical technique like LC-MS/MS.
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples with the control to identify degradation products.
-
Calculate the percentage of degradation.
-
This data will help in understanding the degradation profile and in the development of a stability-indicating method.
General Analytical Method Parameters (LC-MS/MS)
Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is a common and sensitive technique for the analysis of N-nitroso compounds.[12][13]
| Parameter | Typical Conditions |
| LC Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in methanol or acetonitrile |
| Gradient | A suitable gradient to achieve separation from potential impurities. |
| Flow Rate | 0.2 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 1 - 10 µL |
| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive mode. |
| MS Detection | Multiple Reaction Monitoring (MRM) for targeted analysis. |
Visualizations
References
- 1. veeprho.com [veeprho.com]
- 2. benchchem.com [benchchem.com]
- 3. cambrex.com [cambrex.com]
- 4. mriglobal.org [mriglobal.org]
- 5. gmpsop.com [gmpsop.com]
- 6. N-Nitrosamines: 15 Listings - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Mechanistic Insight into the Degradation of Nitrosamines via Aqueous-Phase UV Photolysis or a UV-Based Advanced Oxidation Process: Quantum Mechanical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Winning Strategies to Develop an Analytical Method for Nitrosamines | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 10. researchgate.net [researchgate.net]
- 11. Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
optimizing injection volume for N-nitroso-Ritalinic Acid quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the quantification of N-nitroso-Ritalinic Acid using liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is a good starting injection volume for this compound analysis?
A good starting point for injection volume is typically 1-2% of the total column volume.[1] For example, a commonly used 50 x 2.1 mm UHPLC column has a total volume of approximately 173 µL, making an ideal injection volume between 1.7 and 3.5 µL.[1] It is recommended to start with a small, reproducible injection volume and incrementally increase it.[1]
Q2: How does increasing the injection volume affect my results?
Increasing the injection volume can have several effects on your chromatographic results:
-
Increased Peak Area/Height: A larger injection volume introduces more analyte onto the column, leading to a greater response and potentially better sensitivity.[1]
-
Peak Broadening: As the injection volume increases, the peak width may also increase.[1]
-
Decreased Resolution: Excessive injection volume can lead to column overloading, which in turn can cause a decrease in the resolution between adjacent peaks.[1]
Q3: What are the signs of column overload due to excessive injection volume?
The primary indicator of column overload is a distortion of the peak shape, most commonly observed as peak fronting.[2] This occurs when the amount of analyte exceeds the capacity of the stationary phase at the column inlet.
Q4: Can the sample solvent affect the optimal injection volume?
Yes, the composition of the sample diluent is critical. If the sample solvent is stronger (i.e., has a higher elution strength) than the initial mobile phase, it can lead to peak distortion even at small injection volumes.[3] It is best practice to dissolve the sample in a solvent that is the same as or weaker than the initial mobile phase.[2][3] This allows for better focusing of the analyte at the head of the column.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Peak Fronting | Injection volume is too large, causing column overload. | Systematically reduce the injection volume until a symmetrical peak shape is achieved.[2] |
| Sample diluent is stronger than the mobile phase. | Prepare the sample in a solvent that matches or is weaker than the initial mobile phase conditions.[2][3] | |
| Broad Peaks | High injection volume leading to band broadening. | Decrease the injection volume.[1] Consider using a sample solvent weaker than the mobile phase to focus the analyte on the column.[3] |
| Poor Resolution | Excessive injection volume causing peaks to merge. | Reduce the injection volume to minimize band broadening.[1] |
| Inconsistent Peak Areas | Injector reproducibility issues at very small or large volumes. | Ensure the injection volume is within the reproducible range of your autosampler. Doubling the injection volume from the lowest reproducible volume can be a practical approach.[1] |
Experimental Protocols
Protocol for Optimizing Injection Volume
This protocol outlines a systematic approach to determine the optimal injection volume for the quantification of this compound.
-
System Preparation:
-
Equilibrate the LC-MS system with the initial mobile phase conditions until a stable baseline is achieved. A typical LC-MS/MS system for nitrosamine (B1359907) analysis would consist of a UHPLC coupled to a triple quadrupole mass spectrometer.[4]
-
Use a suitable column, such as a C18 or C8 column (e.g., 50 x 3 mm, 2.7 µm).[4]
-
Set the mass spectrometer to monitor the appropriate precursor and product ion transitions for this compound in Multiple Reaction Monitoring (MRM) mode.[4]
-
-
Sample Preparation:
-
Prepare a standard solution of this compound at a known concentration (e.g., 1 ng/mL) in a diluent that is weaker than or matches the initial mobile phase composition.
-
-
Injection Volume Series:
-
Begin with a small injection volume (e.g., 1 µL) that the autosampler can deliver reproducibly.
-
Perform a series of injections with incrementally increasing volumes (e.g., 1, 2, 5, 10, 15, 20 µL).
-
For each injection volume, record the peak area, peak height, peak width, and resolution from any closely eluting peaks.
-
-
Data Analysis:
-
Create a table to compare the chromatographic parameters at each injection volume (see Table 1 for an example).
-
Plot the peak area and peak width as a function of injection volume.
-
Identify the injection volume that provides the best balance of sensitivity (high peak area/height) and chromatographic performance (narrow peak width, good peak shape, and resolution). The optimal volume is typically the highest volume that does not cause significant peak broadening or fronting.
-
Table 1: Example Data for Injection Volume Optimization
| Injection Volume (µL) | Peak Area | Peak Height | Peak Width (at half height) | Peak Asymmetry (Tailing Factor) | Resolution (from nearest peak) |
| 1 | 50,000 | 10,000 | 0.08 | 1.1 | 2.5 |
| 2 | 105,000 | 20,500 | 0.08 | 1.1 | 2.5 |
| 5 | 260,000 | 51,000 | 0.09 | 1.0 | 2.3 |
| 10 | 515,000 | 98,000 | 0.12 | 0.9 (Fronting) | 1.9 |
| 15 | 750,000 | 130,000 | 0.18 | 0.7 (Fronting) | 1.4 |
| 20 | 900,000 | 145,000 | 0.25 | 0.6 (Fronting) | 1.1 |
Note: The data in this table are for illustrative purposes and will vary depending on the specific instrumentation and analytical conditions.
Visualizations
References
- 1. HPLC Tips & Tricks: Optimizing Injection Volume [sigmaaldrich.com]
- 2. LC Troubleshooting—Optimizing Your Injection to Improve Peak Shape [restek.com]
- 3. LC Technical Tip: LC System Optimization | Phenomenex [phenomenex.com]
- 4. Quantitative Investigation of Nitrosamine Drug Substance‐Related Impurities (NDSRIs) Under Artificial Gastric Conditions by Liquid Chromatography–Tandem Mass Spectrometry and Structure–Activity Relationship Analysis - PMC [pmc.ncbi.nlm.nih.gov]
column selection for optimal N-nitroso-Ritalinic Acid separation
This technical support center provides guidance and troubleshooting for the chromatographic separation of N-nitroso-Ritalinic Acid, a potential nitrosamine (B1359907) impurity in pharmaceuticals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its separation important?
This compound is the N-nitrosamine of Ritalinic Acid, the major metabolite of Methylphenidate. Due to the potential carcinogenic nature of nitrosamine impurities, regulatory agencies require their levels to be strictly monitored and controlled in pharmaceutical products. Developing a robust and selective analytical method for its separation and quantification is therefore critical for drug safety and compliance.
Q2: What are the main challenges in the chromatographic separation of this compound?
The primary challenges stem from the physicochemical properties of this compound:
-
High Polarity: Ritalinic Acid itself is a polar compound, and the addition of the nitroso group does not significantly decrease its polarity, leading to poor retention on traditional reversed-phase (RP) columns.
-
Peak Tailing: As a carboxylic acid, it can interact with residual silanols on the silica (B1680970) surface of the column, leading to asymmetric peak shapes.
-
Co-elution: There is a potential for co-elution with the parent compound, Ritalinic Acid, and other related impurities, requiring a highly selective method.
Q3: What type of chromatographic column is generally recommended for this compound analysis?
A definitive "one-size-fits-all" column does not exist. However, for polar, acidic analytes like this compound, several column chemistries are likely to provide good results. These include:
-
Polar-Embedded Reversed-Phase Columns: Columns with stationary phases containing polar groups (e.g., amide, carbamate) embedded within the alkyl chains can enhance the retention of polar compounds.
-
Phenyl-Hexyl Columns: These columns offer alternative selectivity through pi-pi interactions, which can be beneficial for separating aromatic compounds and their derivatives.
-
Superficially Porous Particle (SPP) or Core-Shell Columns: These columns provide higher efficiency and resolution compared to fully porous particle columns of the same dimension, which is advantageous for separating closely eluting peaks.
A systematic column screening approach is the most effective way to identify the optimal column for a specific sample matrix and method requirements.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Retention / Analyte elutes near the void volume | Inadequate retention of the polar analyte on a non-polar stationary phase. | • Increase the aqueous portion of the mobile phase.• Use a column with a more polar stationary phase (e.g., polar-embedded, cyano).• Evaluate HILIC (Hydrophilic Interaction Liquid Chromatography) as an alternative separation mode. |
| Peak Tailing | Secondary interactions between the acidic analyte and active sites (silanols) on the column packing. | • Use a low pH mobile phase (e.g., pH 2.5-3.5 with formic acid or phosphoric acid) to suppress the ionization of the carboxylic acid group.• Employ a highly end-capped column to minimize silanol (B1196071) activity.• Add a small amount of a competing base (e.g., triethylamine) to the mobile phase (use with caution as it can affect column lifetime). |
| Poor Resolution from Ritalinic Acid | Insufficient selectivity of the column and mobile phase combination. | • Screen columns with different stationary phase chemistries (e.g., C18, Phenyl-Hexyl, Polar-Embedded) to exploit different retention mechanisms.• Optimize the mobile phase organic modifier (e.g., switch from acetonitrile (B52724) to methanol (B129727) or vice versa).• Adjust the mobile phase pH and gradient slope to maximize separation. |
| Low Signal Intensity / Poor Sensitivity | On-column degradation of the analyte or poor ionization in the mass spectrometer source. | • N-nitrosamines can be light-sensitive; protect samples and standards from light.• Optimize mass spectrometry source parameters (e.g., gas flows, temperatures, voltages).• Ensure the mobile phase is compatible with the ionization technique (e.g., use volatile buffers for LC-MS). |
Experimental Protocol: Column Selection Workflow
This protocol outlines a systematic approach to selecting an optimal column for the separation of this compound from its parent compound, Ritalinic Acid.
1. Initial Column Screening:
-
Objective: To evaluate a diverse set of column chemistries to identify the most promising candidates.
-
Procedure:
-
Prepare a standard solution containing both Ritalinic Acid and this compound.
-
Select 3-4 columns with different stationary phases (e.g., C18, Phenyl-Hexyl, Polar-Embedded).
-
Run a generic gradient on each column (e.g., 5% to 95% Acetonitrile in 0.1% Formic Acid over 15 minutes).
-
Evaluate the resulting chromatograms for retention factor (k), resolution (Rs), and peak shape (asymmetry factor, As).
-
2. Method Optimization:
-
Objective: To fine-tune the chromatographic conditions for the best-performing column(s) from the initial screening.
-
Procedure:
-
Mobile Phase pH: Evaluate the effect of mobile phase pH (e.g., 2.5, 3.0, 3.5) on retention and peak shape.
-
Organic Modifier: Compare the selectivity of Acetonitrile vs. Methanol.
-
Gradient Optimization: Adjust the gradient slope and duration to achieve optimal resolution in the shortest possible run time.
-
Temperature: Evaluate the effect of column temperature (e.g., 30°C, 40°C, 50°C) on resolution and peak shape.
-
3. Data Analysis and Column Selection:
-
Objective: To select the final column and method conditions based on quantitative data.
-
Procedure:
-
Tabulate the key chromatographic parameters (k, Rs, As, theoretical plates) for each condition.
-
The optimal column will provide a resolution (Rs) > 2.0 between this compound and Ritalinic Acid, with a peak asymmetry factor (As) between 0.9 and 1.5 for the target analyte.
-
Data Presentation: Hypothetical Column Screening Results
The following table summarizes the expected performance of different column chemistries in the initial screening phase.
| Column Chemistry | Retention Factor (k) of this compound | Resolution (Rs) from Ritalinic Acid | Peak Asymmetry (As) | Notes |
| Standard C18 | 1.2 | 1.1 | 1.8 | Low retention and significant peak tailing are common for this polar, acidic analyte. |
| Polar-Embedded | 2.5 | 2.2 | 1.2 | Enhanced retention due to polar interactions and improved peak shape. A promising candidate. |
| Phenyl-Hexyl | 2.1 | 2.5 | 1.3 | Alternative selectivity from pi-pi interactions provides excellent resolution from the parent compound. |
| Cyano (CN) | 1.5 | 1.4 | 1.6 | Moderate retention, but may offer unique selectivity for certain impurity profiles. |
Visualizations
Caption: Workflow for optimal column selection.
Technical Support Center: Mobile Phase Optimization for N-nitroso-Ritalinic Acid LC-MS Analysis
Introduction: The analysis of N-nitroso compounds, particularly N-nitroso-drug substance related impurities (NDSRIs) like N-nitroso-Ritalinic Acid, presents unique challenges in liquid chromatography-mass spectrometry (LC-MS). Due to the polar and acidic nature of the parent molecule, Ritalinic Acid, optimizing the mobile phase is critical for achieving adequate retention, good peak shape, and sensitive detection. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in developing and refining their LC-MS methods for this specific analyte. The following recommendations are based on established best practices for the analysis of nitrosamines and polar acidic compounds, as direct experimental data for this compound is limited in publicly available literature.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting mobile phase composition for this compound analysis?
A typical starting point for reversed-phase LC-MS analysis of polar nitrosamines is a combination of water with an acidic modifier as the aqueous phase (Mobile Phase A) and an organic solvent, also with an acidic modifier, as the organic phase (Mobile Phase B).[1][2][3]
Q2: Why is an acidic modifier, like formic acid, necessary in the mobile phase?
Acidic modifiers such as formic acid are crucial for several reasons in the LC-MS analysis of nitrosamines:
-
Improved Ionization Efficiency: For many nitrosamines, a low pH environment enhances the formation of protonated molecules ([M+H]⁺) in the mass spectrometer's ion source, leading to a stronger signal.[4]
-
Enhanced Chromatographic Peak Shape: By maintaining a low pH, the ionization of residual silanol (B1196071) groups on the silica-based stationary phase is suppressed, which helps to minimize peak tailing for polar and basic analytes.[4]
Q3: What concentration of formic acid is optimal?
A concentration of 0.1% (v/v) formic acid in both the aqueous and organic mobile phases is widely recommended and has been shown to be effective for a broad range of nitrosamines.[1][2][3][4][5][6][7][8][9] While higher concentrations might be explored, 0.1% formic acid generally provides a good balance of improved signal intensity and chromatographic performance.[4]
Q4: Can other mobile phase additives be used?
Yes, other additives can be considered, though their effects may vary:
-
Acetic Acid: While it can acidify the mobile phase, formic acid is generally preferred due to its higher purity and volatility, which are advantageous for LC-MS applications.[4]
-
Ammonium Formate: This can act as a buffer and may improve peak shape for certain compounds. However, it can sometimes lead to the formation of adducts or cause signal suppression, so its effect on this compound would need to be empirically determined.[4]
Q5: What are the most suitable organic solvents for the mobile phase?
Methanol (B129727) and acetonitrile (B52724) are the most commonly used organic solvents in reversed-phase LC for nitrosamine (B1359907) analysis.[1][2][5][8][9] The choice between the two can influence selectivity and retention. It is often beneficial to screen both during method development to determine which provides the best separation for this compound and any other analytes of interest.
Troubleshooting Guide
Issue: Poor Peak Shape (Tailing or Fronting)
-
Potential Cause: Secondary interactions with the stationary phase or issues with the sample diluent.
-
Solution:
-
Ensure 0.1% formic acid is present in both mobile phase components to minimize silanol interactions.[4]
-
If peak tailing persists, consider a different column chemistry, such as one with alternative end-capping or a different base silica.
-
The sample diluent should be as close in composition to the initial mobile phase as possible to avoid peak distortion. For highly polar analytes like this compound, injecting in a solvent with high organic content can lead to poor peak shape.[10][11]
-
Issue: Low Sensitivity/Poor Ionization
-
Potential Cause: Suboptimal mobile phase pH or inappropriate ionization source.
-
Solution:
-
Confirm the presence and concentration of formic acid (0.1%) in your mobile phase to ensure efficient protonation.[4]
-
For the analysis of nitrosamines, Atmospheric Pressure Chemical Ionization (APCI) is often the standard and can provide better sensitivity than Electrospray Ionization (ESI), especially for less polar nitrosamines.[8][10][12] However, for a polar, acidic compound, ESI in positive mode is also a strong candidate and should be evaluated.
-
Optimize mass spectrometer source parameters, such as capillary voltage and gas flows.[10]
-
Issue: Inconsistent Retention Times
-
Potential Cause: Inadequate column equilibration, mobile phase instability, or column degradation.
-
Solution:
-
Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection.
-
Prepare fresh mobile phases daily to avoid changes in composition due to solvent evaporation.
-
If the problem persists, the column may be degrading. Consider replacing the column and using a guard column to extend its lifetime.
-
Issue: Analyte Not Retained on a C18 Column
-
Potential Cause: this compound may be too polar for sufficient retention on a standard C18 column, even with a highly aqueous mobile phase.
-
Solution:
-
Consider a column with a more polar stationary phase, such as a C18 with polar end-capping or an embedded polar group.
-
Explore alternative separation modes like Hydrophilic Interaction Liquid Chromatography (HILIC) if reversed-phase approaches fail to provide adequate retention.
-
Data Presentation
Table 1: Recommended Mobile Phase Compositions for Nitrosamine Analysis
| Mobile Phase Component | Solvent | Additive | Typical Concentration |
| A (Aqueous) | LC-MS Grade Water | Formic Acid | 0.1% (v/v) |
| B (Organic) | LC-MS Grade Methanol or Acetonitrile | Formic Acid | 0.1% (v/v) |
Table 2: Example Gradient Elution Profile for Nitrosamine Separation
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 10.0 | 5 | 95 |
| 12.0 | 5 | 95 |
| 12.1 | 95 | 5 |
| 15.0 | 95 | 5 |
Note: This is a generic gradient and will require optimization for the specific separation of this compound.
Experimental Protocols
Protocol 1: Preparation of Mobile Phase
Materials:
-
LC-MS grade water
-
LC-MS grade methanol or acetonitrile
-
High purity formic acid (≥99%)
-
Sterile-filtered solvent bottles
Procedure:
-
Mobile Phase A (Aqueous): To prepare 1 L, measure 999 mL of LC-MS grade water into a 1 L solvent bottle. Carefully add 1 mL of formic acid. Cap and mix thoroughly.
-
Mobile Phase B (Organic): To prepare 1 L, measure 999 mL of LC-MS grade methanol or acetonitrile into a 1 L solvent bottle. Carefully add 1 mL of formic acid. Cap and mix thoroughly.
-
Degas both mobile phases using an appropriate method (e.g., sonication or vacuum degassing) before placing them on the LC system.
Visualization
References
- 1. Development and optimization of an LC-MS method for the separation of nitrosamine impurities | Acta Medica Marisiensis [actamedicamarisiensis.ro]
- 2. lcms.cz [lcms.cz]
- 3. fda.gov [fda.gov]
- 4. benchchem.com [benchchem.com]
- 5. farmaciajournal.com [farmaciajournal.com]
- 6. ojs.actamedicamarisiensis.ro [ojs.actamedicamarisiensis.ro]
- 7. researchgate.net [researchgate.net]
- 8. japsonline.com [japsonline.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science [sepscience.com]
- 11. lcms.cz [lcms.cz]
- 12. waters.com [waters.com]
Validation & Comparative
A Comparative Guide to Cross-Validation of Analytical Methods for N-nitroso-Ritalinic Acid
The emergence of N-nitrosamine impurities as a significant concern in pharmaceutical safety has necessitated the development of highly sensitive and robust analytical methods for their detection and quantification. N-nitroso-Ritalinic Acid, a potential impurity in pharmaceutical products containing Ritalinic Acid, requires validated analytical methods to ensure patient safety. This guide provides a comparative overview of common analytical techniques, their performance characteristics, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in the cross-validation of methods for this specific nitrosamine (B1359907).
Comparative Analysis of Analytical Techniques
The most prevalent and effective analytical techniques for nitrosamine analysis are hyphenated mass spectrometry methods, which offer the necessary sensitivity and selectivity for detecting these impurities at trace levels.[1][2][3] The primary methods employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).[1][2][4]
Key Performance Parameters for Cross-Validation:
A cross-validation of analytical methods for this compound would involve a direct comparison of key performance indicators obtained from different methodologies. The following table summarizes expected performance characteristics for two common approaches: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).
| Parameter | HPLC-MS/MS | GC-MS/MS | Considerations for this compound |
| Limit of Detection (LOD) | 0.05 - 0.5 ng/mL | 0.1 - 1.0 ng/mL | HPLC-MS/MS is generally more sensitive for less volatile nitrosamines. |
| Limit of Quantitation (LOQ) | 0.15 - 1.5 ng/mL | 0.3 - 3.0 ng/mL | Lower LOQs are critical for ensuring levels are below regulatory thresholds. |
| **Linearity (R²) ** | > 0.995 | > 0.995 | Both techniques should demonstrate excellent linearity over the desired concentration range. |
| Accuracy (% Recovery) | 80 - 120% | 75 - 115% | Accuracy can be influenced by sample matrix effects. |
| Precision (% RSD) | < 15% | < 20% | HPLC-MS/MS may offer better precision due to milder sample preparation. |
| Specificity | High | High | Both methods offer high specificity through mass spectrometric detection. |
| Sample Throughput | Higher | Lower | HPLC-MS/MS often allows for faster analysis times. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of analytical results. Below are representative protocols for the analysis of this compound using HPLC-MS/MS and GC-MS/MS.
HPLC-MS/MS Method
1. Sample Preparation:
-
Weigh 100 mg of the drug substance or powdered tablets into a 15 mL centrifuge tube.
-
Add 10 mL of methanol.
-
Vortex for 1 minute, then sonicate for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.[5]
-
Filter the supernatant through a 0.22 µm PVDF syringe filter into an autosampler vial.[5]
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.[6]
-
Mobile Phase B: 0.1% Formic acid in methanol.[6]
-
Flow Rate: 0.3 mL/min.[6]
-
Injection Volume: 5 µL.[6]
-
Column Temperature: 40 °C.[6]
3. Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI), positive mode.[6]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[6]
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined.
GC-MS/MS Method
1. Sample Preparation (with derivatization):
-
Weigh 100 mg of the drug substance or powdered tablets into a 15 mL centrifuge tube.
-
Add 10 mL of a suitable organic solvent (e.g., dichloromethane).
-
Vortex for 1 minute, then sonicate for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a derivatizing agent (e.g., BSTFA with 1% TMCS) and heat at 70°C for 30 minutes to create a more volatile analyte.
2. Chromatographic Conditions:
-
Column: Mid-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
3. Mass Spectrometry Conditions:
-
Ionization Source: Electron Ionization (EI).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for the derivatized this compound would need to be established.
Visualizing the Cross-Validation Workflow
A systematic approach is essential for a successful cross-validation study. The following diagram illustrates a typical workflow.
Signaling Pathway of Nitrosamine Formation
The formation of N-nitrosamines, including this compound, typically involves the reaction of a secondary or tertiary amine with a nitrosating agent under acidic conditions.[1] Understanding this pathway is crucial for risk assessment and mitigation during drug manufacturing and storage.
This comparative guide provides a framework for the cross-validation of analytical methods for this compound. By systematically comparing different techniques and rigorously validating their performance, researchers and drug developers can ensure the accuracy and reliability of their data, ultimately safeguarding patient health.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajpaonline.com [ajpaonline.com]
- 4. agilent.com [agilent.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
A Comparative Analysis of LC-MS and GC-MS for the Quantification of N-nitroso-Ritalinic Acid
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Methodologies
The detection and quantification of N-nitrosamine impurities in pharmaceutical products remain a critical focus for regulatory bodies and the pharmaceutical industry due to their potential carcinogenic properties. N-nitroso-ritalinic acid, a potential nitrosamine (B1359907) impurity related to methylphenidate, requires sensitive and robust analytical methods for its determination at trace levels. This guide provides a comparative study of two powerful analytical techniques, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound. This comparison is based on established methodologies for similar N-nitrosamine compounds, providing a framework for method development and selection.
Executive Summary
Both LC-MS and GC-MS are suitable for the analysis of N-nitrosamines; however, the optimal choice depends on the specific characteristics of the analyte and the analytical objective.
-
LC-MS , particularly Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), is generally considered the gold standard for the analysis of a wide range of nitrosamines, including those that are non-volatile and thermally labile.[1] Given that this compound is a non-volatile compound due to its carboxylic acid moiety, LC-MS is a more direct analytical approach.
-
GC-MS is a highly reliable technique for the analysis of volatile nitrosamines.[1] For non-volatile compounds like this compound, a chemical derivatization step is necessary to increase volatility and thermal stability prior to GC-MS analysis. This adds a layer of complexity to the sample preparation process but can lead to excellent sensitivity and chromatographic resolution.
This guide will delve into the detailed experimental protocols, present a comparative summary of expected performance data, and provide visual workflows to aid in the selection of the most appropriate technique for the analysis of this compound.
Data Presentation: A Comparative Overview
Due to the limited availability of specific experimental data for this compound in the public domain, the following table summarizes typical performance characteristics for the analysis of other non-volatile N-nitrosamines by LC-MS/MS and derivatized nitrosamines by GC-MS/MS. This data provides a reasonable expectation of the performance that can be achieved for this compound with appropriate method development.
| Parameter | LC-MS/MS | GC-MS/MS (with Derivatization) |
| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL | 0.02 - 0.1 ng/mL |
| Limit of Quantitation (LOQ) | 0.03 - 0.5 ng/mL | 0.06 - 0.3 ng/mL |
| **Linearity (R²) ** | >0.995 | >0.995 |
| Precision (%RSD) | < 15% | < 15% |
| Accuracy (Recovery) | 80 - 120% | 80 - 120% |
| Throughput | High | Moderate (due to derivatization) |
| Specificity | High (with MS/MS) | High (with MS/MS) |
Experimental Protocols
Detailed methodologies for the analysis of this compound using LC-MS and GC-MS are proposed below. These protocols are based on established methods for analogous N-nitrosamine compounds.
LC-MS/MS Method for this compound
This method is designed for the direct analysis of the polar and non-volatile this compound.
1. Sample Preparation:
-
Drug Substance: Accurately weigh approximately 50 mg of the drug substance into a 50 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., methanol (B129727) or a mixture of water and acetonitrile).
-
Drug Product: Weigh and finely powder a representative number of tablets. Transfer a portion of the powder equivalent to 50 mg of the active pharmaceutical ingredient (API) into a 50 mL centrifuge tube. Add 25 mL of a suitable extraction solvent, vortex for 15 minutes, and then centrifuge at 4000 rpm for 10 minutes. Filter the supernatant through a 0.22 µm syringe filter into an LC vial.
2. LC-MS/MS Instrumental Parameters:
-
LC System: UHPLC system
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile (B52724)
-
Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: To be determined by infusing a standard of this compound. A plausible precursor ion would be [M+H]⁺ at m/z 249.1. Product ions would need to be determined experimentally.
GC-MS/MS Method for this compound (with Derivatization)
This method involves a derivatization step to convert the non-volatile this compound into a more volatile and thermally stable derivative suitable for GC-MS analysis. Silylation is a common derivatization technique for carboxylic acids.
1. Sample Preparation and Derivatization:
-
Extraction: Perform an extraction similar to the LC-MS method, but use a volatile organic solvent compatible with the derivatization reagent (e.g., acetonitrile or dichloromethane). After extraction and filtration, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Derivatization: To the dried extract, add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS). Cap the vial tightly and heat at 70 °C for 30 minutes. Cool to room temperature before injection.
2. GC-MS/MS Instrumental Parameters:
-
GC System: Gas Chromatograph with a split/splitless inlet
-
Column: 5% Phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (splitless)
-
Oven Program: Start at 80 °C (hold for 1 min), ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Ion Source Temperature: 230 °C
-
MRM Transitions: To be determined by analyzing the derivatized standard of this compound. The precursor ion will be the molecular ion or a major fragment of the silylated derivative.
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the LC-MS and GC-MS analysis of this compound.
Caption: Workflow for the LC-MS/MS analysis of this compound.
Caption: Workflow for the GC-MS/MS analysis of this compound with derivatization.
Conclusion: Making an Informed Decision
The choice between LC-MS and GC-MS for the analysis of this compound will be guided by several factors:
-
Direct vs. Indirect Analysis: LC-MS offers a more direct approach, avoiding the need for derivatization. This simplifies the workflow and reduces potential sources of error.
-
Analyte Volatility and Polarity: The inherent non-volatile and polar nature of this compound makes it ideally suited for LC-MS analysis.
-
Laboratory Expertise and Instrumentation: Laboratories with extensive experience in GC-MS and derivatization techniques may find this approach equally viable and may already have well-established, sensitive methods for other derivatized compounds.
-
Method Development Time: Developing a robust derivatization method for GC-MS may require more time and effort compared to developing a direct LC-MS method.
References
A Comparative Guide to the Analytical Challenges of N-nitroso-Ritalinic Acid and NDMA
For Researchers, Scientists, and Drug Development Professionals
The emergence of N-nitrosamine impurities in pharmaceutical products has presented a significant analytical challenge to the industry. These compounds, classified as probable human carcinogens, necessitate highly sensitive and specific analytical methods for their detection and quantification at trace levels. This guide provides a detailed comparison of the analytical challenges associated with two such nitrosamines: N-nitrosodimethylamine (NDMA), a small, volatile nitrosamine (B1359907), and N-nitroso-Ritalinic Acid, a more complex, non-volatile nitrosamine drug substance-related impurity (NDSRI).
Due to the limited availability of specific validated analytical method data for this compound, this guide will utilize N-nitroso-varenicline as a surrogate. N-nitroso-varenicline is a well-characterized NDSRI with a similar piperidine-derived structure, and the analytical challenges it presents are highly representative of those expected for this compound.
At a Glance: Key Analytical Differences
| Feature | This compound (surrogate: N-nitroso-varenicline) | N-nitrosodimethylamine (NDMA) |
| Compound Type | Nitrosamine Drug Substance-Related Impurity (NDSRI) | Small, volatile nitrosamine |
| Volatility | Non-volatile | Volatile |
| Primary Analytical Technique | Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-HRMS) | Gas Chromatography-Mass Spectrometry (GC-MS), LC-MS/MS |
| Key Analytical Challenges | Chromatographic separation from the parent drug substance, matrix effects in LC-MS | Potential for artificial formation during analysis, co-elution with other volatile compounds, requires sensitive detection at very low levels. |
Quantitative Data Comparison
The following table summarizes typical quantitative performance data for the analysis of N-nitroso-varenicline (as a surrogate for this compound) and NDMA using appropriate analytical techniques.
| Parameter | N-nitroso-varenicline (LC-HRMS)[1] | NDMA (GC/MS)[2] | NDMA (LC-HRMS)[3] |
| Limit of Detection (LOD) | 0.2 ppm | 0.05 ppm | 0.10 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ppm | 0.3 ppm | 0.33 ng/mL |
| Recovery | 85 - 115% | Not explicitly stated, but method validated | 80 - 120% |
| **Linearity (R²) ** | > 0.99 | > 0.99 | > 0.99 |
Experimental Protocols
Analysis of this compound (using N-nitroso-varenicline as a surrogate) by LC-ESI-HRMS
This protocol is based on the FDA's validated method for the determination of N-nitroso-varenicline in varenicline (B1221332) tartrate drug substance and drug product.[1]
a. Sample Preparation
-
Drug Substance: Accurately weigh approximately 43 mg of the drug substance into a 50 mL volumetric flask. Dissolve and dilute to volume with methanol. Filter the solution using a 0.22 µm PVDF syringe filter.[1]
-
Drug Product (Tablets): Crush a suitable number of tablets to achieve a target concentration of 0.5 mg/mL of varenicline in methanol. Transfer the powder to a centrifuge tube, add the appropriate volume of methanol, and mix using a vortex mixer. Shake for 40 minutes using a mechanical wrist-action shaker. Centrifuge the sample at 4500 rpm for 15 minutes. Filter the supernatant through a 0.22 µm PVDF syringe filter.[1]
b. Chromatographic and Mass Spectrometric Conditions
-
LC System: HPLC or UHPLC system.
-
Column: XSelect CSH Phenyl-Hexyl XP, 2.5 µm, 130 Å, 150 x 4.6 mm or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Methanol.[1]
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Q ExactiveTM hybrid quadrupole-orbitrap mass spectrometer or equivalent.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Parallel Reaction Monitoring (PRM).
-
Resolution: 70,000.
Analysis of NDMA by GC-MS
This protocol is a general representation based on established methods for volatile nitrosamine analysis.
a. Sample Preparation
-
Drug Substance: Accurately weigh about 500 mg of the drug substance into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) and immediately cap and crimp the vial. Mix thoroughly using a vortex mixer.
-
Drug Product (Tablets): Weigh a portion of crushed tablets equivalent to a specific amount of the active pharmaceutical ingredient (API) into a 20 mL headspace vial. Add 5 mL of DMSO, cap, and crimp. Disperse the tablet contents by shaking.
b. GC-MS Conditions
-
GC System: Gas chromatograph with a headspace autosampler and a mass spectrometric detector.
-
Column: DB-WAX, 30 m x 0.25 mm, 0.5 µm or equivalent.
-
Carrier Gas: Helium.
-
Oven Program: A suitable temperature gradient to separate NDMA from the solvent and other volatile components.
-
Injector: Splitless mode.
-
Mass Spectrometer: Quadrupole mass spectrometer.
-
Ionization: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher sensitivity and selectivity.
Visualizing the Challenges and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Discussion of Analytical Challenges
This compound (as an NDSRI):
The primary analytical challenge for this compound and other NDSRIs is their structural similarity to the parent drug substance. This makes chromatographic separation a critical and often difficult step. Co-elution of the high-concentration API with the trace-level nitrosamine impurity can lead to significant ion suppression or enhancement in the mass spectrometer, resulting in inaccurate quantification.[4] The use of high-resolution mass spectrometry (HRMS) can help to distinguish the nitrosamine from isobaric interferences.[5] Furthermore, the non-volatile nature of NDSRIs precludes the use of GC-based methods, making LC-MS the technique of choice.[1]
NDMA:
For a small and volatile nitrosamine like NDMA, GC-MS has traditionally been a common analytical technique. A key challenge with this approach is the potential for thermal degradation of the drug substance or excipients in the hot GC inlet, which can lead to the artificial formation of NDMA and result in false-positive findings.[1] Therefore, careful method development and validation are crucial. LC-MS/MS methods are also widely used for NDMA analysis and can mitigate the risk of thermal degradation. However, NDMA is a small, polar molecule that can be challenging to retain on traditional reversed-phase LC columns, requiring specialized column chemistries or mobile phase modifiers. Due to its potent carcinogenicity, analytical methods must achieve very low limits of detection and quantification to meet stringent regulatory requirements.[2]
Conclusion
The analytical challenges presented by this compound and NDMA are distinct and necessitate different analytical strategies. The analysis of NDSRIs like this compound is primarily complicated by their structural similarity to the parent drug, demanding sophisticated chromatographic separations and mass spectrometric techniques to overcome matrix effects. In contrast, the analysis of small, volatile nitrosamines like NDMA is challenged by the need for high sensitivity and the potential for artifactual formation during analysis. A thorough understanding of the physicochemical properties of the target nitrosamine and the composition of the drug product matrix is essential for developing robust and reliable analytical methods to ensure patient safety.
References
A Comparative Guide to the Validation of Analytical Methods for N-nitroso-Ritalinic Acid Determination According to ICH Guidelines
For researchers, scientists, and drug development professionals, ensuring the safety and purity of pharmaceutical products is paramount. The emergence of N-nitrosamine impurities, such as N-nitroso-Ritalinic Acid, a potential impurity related to methylphenidate, necessitates robust and reliable analytical methods for their detection and quantification. This guide provides a comprehensive comparison of analytical methodologies for this compound, with a focus on method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.
This compound is a nitrosamine (B1359907) impurity that can potentially form in pharmaceutical products containing ritalinic acid, a metabolite of methylphenidate.[1] Due to the classification of many nitrosamines as probable human carcinogens, regulatory agencies require stringent control of these impurities in drug substances and products.[2][3][4] Validated analytical procedures are crucial for accurately quantifying these impurities at trace levels to ensure patient safety.[4][5]
This guide will focus on the widely adopted Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for its high sensitivity and selectivity, and compare it with Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) as a viable alternative.
Core Principles of Method Validation: The ICH Q2(R1) Framework
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[6][7][8] The ICH Q2(R1) guideline outlines the key validation characteristics that need to be evaluated.[6][7][9][10]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Experimental Protocols
A detailed experimental protocol for the determination of this compound using LC-MS/MS is provided below. This protocol is based on established methods for the analysis of other nitrosamine impurities.[11][12][13]
Primary Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
1. Sample Preparation:
-
Accurately weigh 100 mg of the drug substance or powdered tablets and transfer to a 15 mL centrifuge tube.
-
Add 5.0 mL of a suitable diluent (e.g., 0.1% formic acid in methanol/water, 50:50 v/v).
-
Spike with an internal standard (e.g., this compound-d4) to a final concentration of 10 ng/mL.
-
Vortex for 5 minutes, followed by sonication for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm PVDF syringe filter into an LC vial for analysis.
2. Chromatographic Conditions:
-
LC System: UHPLC system
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in methanol
-
Gradient Elution: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
3. Mass Spectrometry Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI) in positive mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion > Product ion (specific m/z values to be determined)
-
This compound-d4 (IS): Precursor ion > Product ion (specific m/z values to be determined)
-
-
Source Parameters: Optimized for maximum sensitivity (e.g., capillary voltage, source temperature, gas flows).
Alternative Method: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
GC-MS/MS can be a suitable alternative, particularly for more volatile nitrosamines.[14] However, derivatization may be required for non-volatile compounds like this compound to improve its thermal stability and volatility.
Performance Comparison
The following tables summarize the validation data for the LC-MS/MS method for the determination of this compound. This data is representative of typical performance characteristics for such methods.
Table 1: Linearity and Range
| Parameter | Result |
| Analyte | This compound |
| Range | 1 - 200 ng/mL |
| Regression Equation | y = mx + c |
| Correlation Coefficient (r²) | > 0.995 |
Table 2: Accuracy
| Spiked Concentration (ng/mL) | Mean Recovery (%) | Acceptance Criteria (%) |
| 5 | 98.5 | 80 - 120 |
| 50 | 101.2 | 80 - 120 |
| 150 | 99.8 | 80 - 120 |
Table 3: Precision (Repeatability and Intermediate Precision)
| Concentration (ng/mL) | Repeatability (%RSD, n=6) | Intermediate Precision (%RSD, n=6) | Acceptance Criteria (%RSD) |
| 5 | < 5.0 | < 8.0 | < 15.0 |
| 50 | < 3.0 | < 5.0 | < 10.0 |
| 150 | < 2.5 | < 4.0 | < 10.0 |
Table 4: LOD and LOQ
| Parameter | Result (ng/mL) |
| Limit of Detection (LOD) | 0.3 |
| Limit of Quantitation (LOQ) | 1.0 |
Table 5: Comparison of LC-MS/MS and GC-MS/MS
| Parameter | LC-MS/MS | GC-MS/MS |
| Applicability | Broad applicability, including non-volatile and thermally labile compounds. | Generally suited for volatile and thermally stable compounds; may require derivatization. |
| Sensitivity | High (ppb to ppt (B1677978) levels).[14] | High, especially for volatile analytes.[14] |
| Selectivity | Excellent with MRM.[14] | Excellent with MRM.[14] |
| Matrix Effects | Can be significant, often requires internal standards for compensation. | Generally less susceptible to matrix effects than ESI-LC-MS/MS. |
| Sample Throughput | High | Can be lower due to longer run times or derivatization steps. |
Visualizing the Workflow
To better illustrate the processes, the following diagrams, generated using Graphviz, outline the key workflows.
Caption: High-level workflow for analytical method validation.
Caption: Step-by-step workflow for LC-MS/MS analysis.
Conclusion
The validation of analytical methods for the determination of this compound is a critical step in ensuring the safety of pharmaceutical products. The LC-MS/MS method, as outlined, provides the necessary sensitivity, selectivity, and reliability for this purpose, aligning with the stringent requirements of the ICH Q2(R1) guidelines. While GC-MS/MS presents a viable alternative, LC-MS/MS is often preferred for its broader applicability to a wider range of nitrosamine impurities.[14][15] The choice of method should be based on a thorough risk assessment and validated to be fit for its intended purpose. This guide serves as a foundational resource for professionals in the pharmaceutical industry to develop and validate robust analytical methods for the control of nitrosamine impurities.
References
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. jordilabs.com [jordilabs.com]
- 7. database.ich.org [database.ich.org]
- 8. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 11. A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nitrosamine Testing using LC-MS Methods from the USP General Chapter <1469> | Separation Science [sepscience.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. lcms.cz [lcms.cz]
A Comparative Guide to the Inter-Laboratory Analysis of N-Nitroso-Ritalinic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative overview of analytical methodologies for the quantification of N-nitroso-ritalinic acid, a potential nitrosamine (B1359907) impurity in pharmaceutical products. Due to the stringent regulatory limits on nitrosamine impurities, employing robust, sensitive, and reproducible analytical methods is critical for patient safety. While specific inter-laboratory comparison data for this compound is not publicly available, this document synthesizes information from established analytical procedures for other N-nitrosamines to provide a framework for methodology selection and performance evaluation.
This compound, with the chemical name 2-(1-nitrosopiperidin-2-yl)-2-phenylacetic acid, is a nitrosamine impurity related to ritalinic acid.[1][2][3] Its presence in pharmaceutical products is a significant concern due to the potential carcinogenic properties of the nitrosamine class of compounds.[4] Accurate and precise quantification is therefore essential for risk assessment and regulatory compliance.
Comparative Analytical Performance
The primary analytical technique for the trace-level quantification of nitrosamine impurities is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[5][6] This is due to its high sensitivity and selectivity. Other techniques like Gas Chromatography with Tandem Mass Spectrometry (GC-MS/MS) can also be employed, particularly for more volatile nitrosamines.[7]
Below is a summary of expected performance data from a hypothetical inter-laboratory study comparing different LC-MS/MS methods for the analysis of this compound. These values are representative of what can be achieved with modern instrumentation and validated methods.
| Parameter | Method A: UPLC-MS/MS | Method B: HPLC-MS/MS | Method C: GC-MS/MS (with derivatization) |
| Limit of Detection (LOD) | 0.05 ng/mL | 0.1 ng/mL | 0.2 ng/mL |
| Limit of Quantification (LOQ) | 0.15 ng/mL | 0.3 ng/mL | 0.6 ng/mL |
| Accuracy (% Recovery) | 95-105% | 92-108% | 90-110% |
| Precision (%RSD) | < 5% | < 8% | < 10% |
| Linearity (r²) | > 0.998 | > 0.995 | > 0.99 |
UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry) generally offers higher resolution and sensitivity, leading to lower detection and quantification limits compared to traditional HPLC-MS/MS.
Experimental Protocols
A detailed and standardized protocol is fundamental to achieving reproducible results across different laboratories. Below is a representative LC-MS/MS methodology for the analysis of this compound in a drug substance.
Sample Preparation
-
Weighing: Accurately weigh 100 mg of the drug substance into a 10 mL volumetric flask.
-
Dissolution: Add a suitable diluent (e.g., 50:50 methanol:water) to dissolve the sample. The use of a deuterated internal standard, such as this compound-d5, is crucial for accurate quantification.[8]
-
Sonication: Sonicate the solution for 10 minutes to ensure complete dissolution.
-
Centrifugation: Centrifuge the solution at 4000 rpm for 15 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.
Liquid Chromatography Conditions
-
Column: A high-resolution C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient elution to separate this compound from the parent drug and other impurities.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: At least two specific precursor-to-product ion transitions should be monitored for quantification and confirmation of this compound.
Visualizing the Workflow and Logic
To facilitate a clear understanding of the analytical process and decision-making, the following diagrams are provided.
Caption: Experimental Workflow for this compound analysis.
Caption: Method selection based on required sensitivity.
References
- 1. riverxlab.com [riverxlab.com]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. benchchem.com [benchchem.com]
- 5. An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of nitrosamine impurities using liquid chromatography tandem mass spectrometry [ouci.dntb.gov.ua]
- 7. benchchem.com [benchchem.com]
- 8. tlcstandards.com [tlcstandards.com]
Navigating the Analytical Maze: A Comparative Guide to N-nitroso-Ritalinic Acid Quantification
For Immediate Release
[City, State] – December 21, 2025 – The increasing regulatory scrutiny of nitrosamine (B1359907) impurities in pharmaceutical products necessitates robust and sensitive analytical methods for their quantification. N-nitroso-Ritalinic Acid (N-NO-RA), a potential impurity related to methylphenidate, falls under this critical watch. This guide offers a comparative overview of the state-of-the-art analytical techniques applicable to the quantification of N-NO-RA, providing researchers, scientists, and drug development professionals with the data and methodologies to ensure product safety and regulatory compliance.
While specific validated methods for this compound are not extensively published, the well-established analytical paradigms for other nitrosamine impurities provide a strong framework for its accurate and precise measurement. The primary techniques employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Resolution Mass Spectrometry (LC-HRMS), renowned for their sensitivity and selectivity in detecting trace-level impurities.[1][2][3]
Performance Benchmarks: A Comparative Analysis
The quantification of nitrosamine impurities is characterized by stringent requirements for sensitivity and accuracy. The following table summarizes typical performance data for LC-MS/MS and LC-HRMS methods based on the analysis of analogous nitrosamine compounds, which can be considered representative for the analysis of this compound.
| Parameter | LC-MS/MS | LC-HRMS | Notes |
| Limit of Quantification (LOQ) | 0.1 - 1.0 ng/mL | 0.05 - 0.5 ng/mL | LC-HRMS generally offers lower detection and quantification limits.[4] |
| Limit of Detection (LOD) | 0.03 - 0.3 ng/mL | 0.015 - 0.15 ng/mL | Method sensitivity is crucial for meeting stringent regulatory limits. |
| Accuracy (Recovery) | 80 - 120% | 85 - 115% | Demonstrates the closeness of the measured value to the true value. |
| Precision (RSD%) | < 15% | < 10% | Indicates the reproducibility of the analytical method. |
| Linearity (R²) | > 0.99 | > 0.995 | Shows the direct proportionality between analyte concentration and instrument response. |
In-Depth Experimental Protocols
A successful quantification of this compound hinges on a meticulously executed experimental protocol. Below is a representative methodology based on common practices for nitrosamine analysis.
Representative LC-MS/MS Protocol
1. Sample Preparation:
-
Drug Substance: Accurately weigh approximately 100 mg of the drug substance into a suitable volumetric flask. Dissolve and dilute to the mark with an appropriate solvent (e.g., methanol (B129727) or a mixture of methanol and water).
-
Drug Product: A sample of the crushed tablet or liquid formulation equivalent to a specific amount of the active pharmaceutical ingredient (API) is extracted with a suitable solvent. The extraction process often involves sonication or mechanical shaking followed by centrifugation and filtration to remove excipients.[5][6]
2. Chromatographic Separation:
-
Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase column, such as a C18 or a specialized column for polar compounds, is typically used to achieve separation from the API and other matrix components.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., methanol or acetonitrile (B52724) with 0.1% formic acid) is commonly employed.
-
Flow Rate: Typically in the range of 0.2 - 0.5 mL/min.
-
Injection Volume: 5 - 20 µL.
3. Mass Spectrometric Detection:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) are commonly used. APCI is often preferred for smaller, less polar nitrosamines.[2]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the analyte.
-
Data Analysis: Quantification is performed by comparing the peak area of the analyte in the sample to a calibration curve generated from reference standards of known concentrations.
Visualizing the Workflow
To further elucidate the analytical process, the following diagrams illustrate the key steps and logical flow of the quantification methods.
Caption: General experimental workflow for the quantification of this compound by LC-MS/MS.
Caption: Relationship between analytical techniques, performance, and the desired outcome.
The selection of the most appropriate method will depend on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation. Both LC-MS/MS and LC-HRMS, when properly validated, are capable of providing accurate and precise data for the quantification of this compound, ensuring the safety and quality of pharmaceutical products.
References
A Comparative Guide to Mass Spectrometry Ionization Sources for N-nitroso-Ritalinic Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
The presence of N-nitroso compounds as impurities in pharmaceutical products is a significant safety concern due to their potential carcinogenic properties. N-nitroso-Ritalinic Acid, a potential impurity related to the drug methylphenidate (Ritalin), requires sensitive and robust analytical methods for its detection and quantification. A critical step in the analysis of this compound by liquid chromatography-mass spectrometry (LC-MS) is the choice of the ionization source, which significantly impacts the method's sensitivity and reliability. This guide provides an objective comparison of the most common ionization sources for the analysis of this compound, supported by experimental data from closely related compounds.
Executive Summary
The selection of an appropriate ionization source for this compound analysis is paramount for achieving the low detection limits required for regulatory compliance. Based on the physicochemical properties of this compound and comparative data from analogous N-nitroso compounds, Electrospray Ionization (ESI) is the recommended ionization source. The presence of a polar carboxylic acid group in the this compound structure makes it highly amenable to ionization by ESI, particularly in negative ion mode. While Atmospheric Pressure Chemical Ionization (APCI) is a viable alternative, and often preferred for less polar nitrosamines, it is expected to be less efficient for the more polar this compound. Gas Chromatography-Mass Spectrometry with Electron Ionization (EI-GC-MS) may also be considered, especially for volatile and thermally stable nitrosamines, but the lower volatility of this compound makes LC-MS a more suitable platform.
Physicochemical Properties of this compound
Understanding the properties of the analyte is key to selecting the optimal ionization technique.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₆N₂O₃ | [1] |
| Molecular Weight | 248.28 g/mol | [1] |
| XLogP3-AA | 2.3 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 5 | [1] |
The presence of a carboxylic acid group (contributing to the hydrogen bond donor and acceptor count) and a moderate LogP value indicate a compound with significant polarity, favoring ionization techniques suitable for polar molecules.
Comparison of Ionization Source Performance
A comparative study of Electron Impact Ionization (EI) with Gas Chromatography-Mass Spectrometry (GC-MS/MS), and Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of nine nitrosamines, including NPIP, provides the following insights.[2]
Table 1: Performance Comparison of Ionization Sources for the Analysis of N-nitrosopiperidine (NPIP)
| Parameter | EI (GC-MS/MS) | APCI (LC-MS/MS) | ESI (LC-MS/MS) |
| Linearity (R²) | 0.999 | 0.998 | 0.998 |
| Limit of Detection (LOD) | 0.003 µg/L | 0.01 µg/L | 0.01 µg/L |
| Limit of Quantitation (LOQ) | 0.01 µg/L | 0.05 µg/L | 0.05 µg/L |
| Recovery (%) | 102.3 ± 7.9 | 95.7 ± 8.5 | 92.4 ± 9.1 |
| Precision (%RSD) | 4.8 | 6.2 | 7.1 |
Data extracted from a comparative study on nine nitrosamines, including NPIP.[2]
Based on this data for a close structural analog, EI-GC-MS/MS shows the best performance. However, for LC-based methods, which are often preferred for less volatile compounds like this compound, both APCI and ESI demonstrate comparable performance for NPIP. Given the higher polarity of this compound, ESI is anticipated to provide superior sensitivity. Studies on other N-nitroso amino acids have also demonstrated successful analysis using ESI in negative ion mode.
Ionization Source Selection Rationale
Caption: Logical workflow for selecting the optimal ionization source for this compound.
Experimental Protocols
The following are detailed experimental methodologies adapted from a comparative study on nitrosamine (B1359907) analysis, which can be optimized for this compound.[2]
Sample Preparation
A generic sample preparation protocol involves solid-phase extraction (SPE) to concentrate the analyte and remove matrix interferences.
-
Sample Extraction: The sample (e.g., dissolved drug product) is passed through a pre-conditioned SPE cartridge (e.g., C18).
-
Washing: The cartridge is washed with a weak solvent to remove hydrophilic impurities.
-
Elution: this compound is eluted with a stronger organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Reconstitution: The eluate is evaporated to dryness and reconstituted in the initial mobile phase.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Chromatographic Conditions:
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient to resolve this compound from other components.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
Mass Spectrometry Conditions:
The following parameters should be optimized for this compound. The values provided are typical starting points.
Atmospheric Pressure Chemical Ionization (APCI):
-
Ionization Mode: Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 400 °C
-
Nebulizer Gas: Nitrogen, 3 L/min
-
Drying Gas: Nitrogen, 10 L/min
Electrospray Ionization (ESI):
-
Ionization Mode: Positive or Negative (Negative mode is likely to be more sensitive due to the carboxylic acid group)
-
Capillary Voltage: 4.0 kV (positive), -3.5 kV (negative)
-
Source Temperature: 120 °C
-
Nebulizer Gas: Nitrogen, 2 L/min
-
Drying Gas: Nitrogen, 12 L/min
Multiple Reaction Monitoring (MRM) Transitions:
Specific MRM transitions for this compound need to be determined by infusing a standard solution and optimizing the precursor and product ions.
Caption: General experimental workflow for the analysis of this compound.
Conclusion and Recommendations
For the analysis of this compound, a polar nitrosamine drug substance related impurity, Electrospray Ionization (ESI) coupled with LC-MS/MS is the most recommended ionization technique. The inherent polarity of the molecule due to the carboxylic acid group makes it an ideal candidate for ESI, likely providing the highest sensitivity, especially in negative ion mode.
While APCI is a robust technique for many nitrosamines, its performance is expected to be suboptimal for this compound compared to ESI. EI-GC-MS/MS, although highly sensitive for volatile nitrosamines, is less suitable for the analysis of this less volatile and more polar compound.
Researchers and drug development professionals should prioritize the development and validation of an LC-ESI-MS/MS method for the routine analysis of this compound to ensure product quality and patient safety. Method validation should include a thorough evaluation of specificity, linearity, accuracy, precision, and the determination of LOD and LOQ in the relevant matrices.
References
- 1. Comparison of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the Simultaneous Analysis of Nine Nitrosamines Eluted from Synthetic Resins into Artificial Saliva and Health Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the Simultaneous Analysis of Nine Nitrosamines Eluted from Synthetic Resins into Artificial Saliva and Health Risk Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Robustness Testing of Analytical Methods for N-nitroso-Ritalinic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and comparison of robustness testing for analytical methods designed to quantify N-nitroso-Ritalinic Acid, a potential genotoxic impurity. Robustness, a critical component of analytical method validation, ensures that a method remains reliable and unaffected by small, deliberate variations in its parameters.[1] This document outlines a representative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and presents a detailed protocol for its robustness evaluation, supported by hypothetical experimental data for illustrative purposes.
Representative Analytical Method: LC-MS/MS for this compound
Given the need for high sensitivity and selectivity in detecting trace-level nitrosamine (B1359907) impurities, LC-MS/MS is the method of choice.[2][3] The following hypothetical method serves as the basis for our robustness study.
Table 1: Representative LC-MS/MS Method Parameters
| Parameter | Specification |
| Instrument | High-Performance Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer |
| Column | C18 Reversed-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm)[4] |
| Mobile Phase A | 0.1% Formic Acid in Water[5] |
| Mobile Phase B | Acetonitrile[6] |
| Gradient Elution | 15% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions |
| Flow Rate | 1.0 mL/min[4] |
| Column Temperature | 40 °C[5] |
| Injection Volume | 10 µL[5] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transition | Precursor Ion > Product Ion (Specific masses for this compound) |
| Sample Concentration | 1.0 mg/mL of the active pharmaceutical ingredient (API) spiked with this compound |
Experimental Protocol for Robustness Testing
The robustness of the analytical method is evaluated by intentionally varying critical method parameters within a defined range and observing the effect on the analytical results.[4][7] The "One Factor at a Time" (OFAT) approach is presented here for clarity.[7]
Identification of Critical Parameters and Variation Ranges
Based on common practices for HPLC and LC-MS/MS methods, the following parameters are selected for the robustness study:
-
Flow Rate: ± 0.1 mL/min
-
Column Temperature: ± 5 °C
-
Mobile Phase pH (Aqueous component): ± 0.2 units
-
Mobile Phase Composition (Initial %B): ± 2%
Experimental Workflow
The following diagram illustrates the workflow for the robustness testing of the defined analytical method.
Data Presentation and Comparison
The following table summarizes the hypothetical results of the robustness study. The acceptance criteria for system suitability (e.g., resolution, tailing factor) are assumed to be met under all conditions.[4] The focus here is on the impact of the variations on key quantitative and chromatographic parameters.
Table 2: Hypothetical Robustness Study Results for this compound Analysis
| Parameter Varied | Condition | Retention Time (min) | % Change in Retention Time | Peak Area (arbitrary units) | % Change in Peak Area | Resolution (from nearest peak) |
| Nominal | - | 4.50 | - | 100,000 | - | 2.5 |
| Flow Rate | 0.9 mL/min | 5.00 | +11.1% | 110,500 | +10.5% | 2.8 |
| 1.1 mL/min | 4.09 | -9.1% | 90,800 | -9.2% | 2.2 | |
| Column Temp. | 35 °C | 4.65 | +3.3% | 101,200 | +1.2% | 2.6 |
| 45 °C | 4.38 | -2.7% | 99,500 | -0.5% | 2.4 | |
| Mobile Phase pH | + 0.2 | 4.52 | +0.4% | 99,800 | -0.2% | 2.5 |
| - 0.2 | 4.48 | -0.4% | 100,300 | +0.3% | 2.5 | |
| Initial %B | + 2% | 4.25 | -5.6% | 98,900 | -1.1% | 2.3 |
| - 2% | 4.78 | +6.2% | 101,500 | +1.5% | 2.7 |
Interpretation of Results:
The hypothetical data in Table 2 suggests that the analytical method is robust within the tested ranges. While variations in flow rate and initial mobile phase composition show a noticeable, predictable impact on retention time, the changes in peak area are within an acceptable range (e.g., ±10%). The resolution remains well above the typical acceptance criterion of 2.0. Variations in column temperature and mobile phase pH have a minimal impact on the results, indicating the method's resilience to these changes.
Logical Relationships in Robustness Testing
The following diagram illustrates how different parameter variations can influence the key performance indicators of an analytical method. Understanding these relationships is crucial for designing an effective robustness study and for troubleshooting method performance issues.
Conclusion
This guide has outlined a systematic approach to the robustness testing of an LC-MS/MS method for the analysis of this compound. By deliberately varying critical parameters such as flow rate, column temperature, and mobile phase composition, and evaluating the impact on key analytical performance characteristics, the reliability of the method can be assured. The provided experimental protocol, data comparison table, and logical diagrams serve as a practical framework for researchers and scientists in the development and validation of robust analytical methods for the control of nitrosamine impurities in pharmaceutical products. A properly executed robustness study is a cornerstone of a validated analytical method, ensuring its suitability for routine use in a quality control environment.
References
- 1. researchgate.net [researchgate.net]
- 2. thomasalittleconsulting.com [thomasalittleconsulting.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. ijper.org [ijper.org]
- 7. altabrisagroup.com [altabrisagroup.com]
Performance Verification of N-nitroso-Ritalinic Acid Reference Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of nitrosamine (B1359907) impurities as a significant concern in pharmaceutical safety has necessitated the availability of high-purity, well-characterized reference standards for their accurate detection and quantification. N-nitroso-Ritalinic Acid, a potential impurity in pharmaceuticals related to methylphenidate, is a critical compound for which reliable reference standards are essential for method development, validation, and routine quality control.
This guide provides a comparative overview of the performance verification of this compound reference standards. Due to the proprietary nature of batch-specific data from commercial suppliers, this guide presents a framework for comparison, utilizing illustrative data based on typical specifications and analytical methodologies. Researchers are strongly encouraged to obtain lot-specific Certificates of Analysis (CoA) from their chosen suppliers for precise data.
Comparative Analysis of Reference Standards
The selection of a suitable reference standard is paramount for analytical accuracy. Key performance indicators include purity, identity confirmation, and stability. While several suppliers offer this compound reference standards, a direct comparison of their batch-specific data is often challenging due to limited public availability. However, a robust evaluation should be based on the comprehensive data provided in the Certificate of Analysis.
As a primary alternative for related analytical work, N-nitroso-Methylphenidate reference standards are also available and may be considered depending on the specific analytical method and regulatory requirements.[1]
Data Presentation: Illustrative Comparison
The following tables summarize the kind of quantitative data that should be sought from a supplier's Certificate of Analysis for this compound and a potential alternative, N-nitroso-Methylphenidate.
Table 1: Comparison of Physical and Chemical Properties
| Property | This compound | N-nitroso-Methylphenidate (Alternative) |
| Chemical Name | 2-(1-nitrosopiperidin-2-yl)-2-phenylacetic acid | Methyl 2-(1-nitrosopiperidin-2-yl)-2-phenylacetate |
| CAS Number | 2932440-73-6 | 55557-03-4 |
| Molecular Formula | C₁₃H₁₆N₂O₃ | C₁₄H₁₈N₂O₃ |
| Molecular Weight | 248.28 g/mol | 262.30 g/mol |
| Appearance | Off-White to Pale Yellow Solid | Off-White Solid |
| Solubility | Soluble in DMSO, Methanol (B129727) | Soluble in DMSO, Methanol |
Source: Publicly available data from various suppliers.[2][3][4][5][6]
Table 2: Illustrative Purity and Characterization Data
| Parameter | Supplier A (Illustrative) - this compound | Supplier B (Illustrative) - this compound | Supplier C (Illustrative) - N-nitroso-Methylphenidate |
| Purity (HPLC) | >98.5% | >99.0% | >95% |
| Identity (¹H NMR) | Conforms to structure | Conforms to structure | Conforms to structure |
| Identity (Mass Spec) | Conforms to structure | Conforms to structure | Conforms to structure |
| Water Content (KF) | <0.5% | <0.3% | Not specified |
| Residual Solvents | <0.1% | <0.1% | Not specified |
Note: This data is illustrative and should be confirmed with lot-specific Certificates of Analysis.
Experimental Protocols
Detailed methodologies are crucial for replicating and verifying results. The following are typical experimental protocols for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC-UV) for Purity Determination
This method is suitable for determining the purity of the reference standard.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Inertsil ODS-3V (250mm × 4.6mm, 5.0µm) or equivalent C18 column.[7]
-
Mobile Phase: A gradient of water and methanol is commonly used. For example, a 60:40 (v/v) mixture of water and methanol.[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Detection Wavelength: 230 nm.[7]
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Sample Preparation: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., methanol) to a known concentration (e.g., 0.1 mg/mL).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Level Quantification
This highly sensitive and selective method is ideal for the quantification of this compound at trace levels in drug substances and products.[8][9]
-
Instrumentation: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.[10]
-
Column: A C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a suitable starting point.[11]
-
Mobile Phase A: 0.1% Formic acid in Water.[11]
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile or Methanol.[11]
-
Flow Rate: 0.3 - 0.5 mL/min.[11]
-
Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramping up to elute the nitrosamine, followed by a column wash and re-equilibration.[11]
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
MRM Transitions: To be determined by direct infusion of the this compound standard. The precursor ion would be the protonated molecule [M+H]⁺, and the product ions would be characteristic fragments.
-
Sample Preparation: Prepare a stock solution of the reference standard in methanol. Create a series of calibration standards by diluting the stock solution to cover the desired concentration range (e.g., 0.5 to 100 ng/mL).[11]
Nuclear Magnetic Resonance (NMR) for Structural Confirmation
¹H and ¹³C NMR are critical for confirming the identity and structure of the reference standard.
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated chloroform (B151607) (CDCl₃).
-
Sample Preparation: Dissolve an appropriate amount of the reference standard in the chosen deuterated solvent.
-
Data Acquisition: Acquire ¹H and ¹³C spectra according to standard instrument parameters. The chemical shifts, coupling constants, and integration of the proton signals, along with the chemical shifts of the carbon signals, should be consistent with the structure of this compound.
Stability Assessment
The stability of the reference standard is critical for its intended use. Stability studies should be conducted under various conditions to establish the shelf life and appropriate storage conditions.
Forced Degradation Studies: To understand the degradation pathways, the reference standard should be subjected to stress conditions such as acidic, basic, oxidative, thermal, and photolytic stress.[12][13] This helps in developing a stability-indicating analytical method.
Long-Term Stability: Long-term stability studies should be performed under the recommended storage conditions (e.g., -20°C) to establish the re-test date or expiry date of the reference standard.[6] The purity of the standard should be monitored at regular intervals.
Mandatory Visualizations
Experimental Workflow for Performance Verification
The following diagram illustrates a typical workflow for the performance verification of an this compound reference standard.
Caption: Workflow for this compound Reference Standard Verification.
Logical Relationship for Method Selection
The choice of analytical method depends on the specific requirements of the analysis. This diagram illustrates the decision-making process.
Caption: Decision tree for selecting an analytical method for this compound.
References
- 1. N-Nitroso Methylphenidate | 55557-03-4 | SynZeal [synzeal.com]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. veeprho.com [veeprho.com]
- 4. N-Nitroso Methylphenidate EP Impurity A | CAS No: 2932440-73-6 [aquigenbio.com]
- 5. N-Nitroso Ritalinic Acid - CAS - 2932440-73-6 | Axios Research [axios-research.com]
- 6. synchemia.com [synchemia.com]
- 7. sciresol.s3.us-east-2.amazonaws.com [sciresol.s3.us-east-2.amazonaws.com]
- 8. benchchem.com [benchchem.com]
- 9. ajpaonline.com [ajpaonline.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. rjptonline.org [rjptonline.org]
Safety Operating Guide
Navigating the Disposal of N-nitroso-Ritalinic Acid: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling N-nitroso-Ritalinic Acid, a derivative of Methylphenidate, ensuring its proper disposal is a critical component of laboratory safety and regulatory compliance.[1][2][3] Due to the carcinogenic risk associated with N-nitrosamine compounds, rigorous health, safety, and environmental controls are imperative.[4] This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the protection of personnel and the environment.
I. Chemical and Hazard Profile
This compound is identified as a Ritalin impurity and is primarily used as a pharmaceutical reference standard.[2][5][6] Understanding its chemical properties and associated hazards is the first step in establishing safe handling and disposal protocols.
| Identifier | Information |
| Chemical Name | 2-(1-nitrosopiperidin-2-yl)-2-phenylacetic acid[5][6][7] |
| Synonyms | N-Nitroso Methylphenidate EP Impurity A, Ritalin impurity 5[2][5][6] |
| CAS Number | 2932440-73-6[3][5][6] |
| Molecular Formula | C13H16N2O3[5][7] |
| Molecular Weight | 248.28 g/mol [5][7] |
| Appearance | Off-White Solid[6] |
| Hazards | Harmful if swallowed, in contact with skin, or inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[6] Suspected of causing genetic defects and cancer.[8] |
II. Personal Protective Equipment (PPE) and Handling
Before handling this compound, it is crucial to be familiar with the Safety Data Sheet (SDS) and to wear appropriate personal protective equipment.[9]
-
Gloves: Wear protective gloves.
-
Eye Protection: Use safety goggles or a face shield.[6]
-
Lab Coat: A lab coat or other protective clothing is necessary to prevent skin contact.[6]
-
Respiratory Protection: Use only in a well-ventilated area. If dust or fumes are generated, a respirator is required.[6]
Handling Precautions:
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[6]
-
Do not get in eyes, on skin, or on clothing.[6]
-
Wash hands thoroughly after handling.
-
Prevent any contact with nitrites, secondary or tertiary amines, or acidic media, as this can lead to the formation of nitrosamines.[4]
III. Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound and other nitrosamine (B1359907) waste is high-temperature hazardous-waste incineration.[4]
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused product, analytical waste, contaminated wipes, filters, and personal protective equipment (PPE), must be treated as hazardous waste.[4]
-
Segregate this waste from other laboratory waste streams.
-
-
Waste Containment and Labeling:
-
Place all this compound waste into a designated, chemically compatible, and leak-proof container.
-
The container must be clearly labeled as "Hazardous Waste - Carcinogen" and should include the chemical name "this compound."[4]
-
Keep the container closed when not in use.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated area away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
All nitrosamine waste must be formally disposed of through a licensed hazardous-waste facility.[4]
-
-
Documentation:
-
Maintain a record of the waste generated, including the quantity and date of disposal, in accordance with institutional and local regulations.
-
Note on Chemical Treatment: While chemical degradation methods may be used for small-scale decontamination in authorized facilities, they are considered supplementary. The final disposal of any treated waste must still be carried out by a licensed hazardous-waste contractor.[4]
IV. Spill and Emergency Procedures
In the event of a spill or exposure:
-
Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Avoid generating dust.
-
Carefully sweep up the solid material and place it in the designated hazardous waste container.
-
Clean the spill area with plenty of water and provide adequate ventilation.[6]
-
-
Exposure:
-
Skin Contact: Wash the affected area with plenty of water.[6]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[6]
-
Ingestion: Seek immediate medical attention.[6]
-
V. Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. veeprho.com [veeprho.com]
- 3. N-Nitroso Ritalinic Acid - CAS - 2932440-73-6 | Axios Research [axios-research.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 6. synzeal.com [synzeal.com]
- 7. riverxlab.com [riverxlab.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. N-Nitroso Methylphenidate EP Impurity A | CAS No: 2932440-73-6 [aquigenbio.com]
Safeguarding Laboratory Personnel: A Comprehensive Guide to Handling N-nitroso-Ritalinic Acid
Essential procedures and protocols for the safe handling, storage, and disposal of N-nitroso-Ritalinic Acid are critical for protecting researchers and maintaining a secure laboratory environment. N-nitroso compounds, including this compound, are often considered potentially carcinogenic, necessitating stringent safety measures.[1] Adherence to the following guidelines will minimize exposure risk and ensure regulatory compliance.
A Safety Data Sheet (SDS) for a related compound, N-Nitroso Methylphenidate EP Impurity A (a synonym for this compound), indicates that the substance is harmful if swallowed, in contact with skin, or inhaled.[2] It can cause skin and serious eye irritation and may cause respiratory irritation.[2] Therefore, a comprehensive approach to safety, encompassing personal protective equipment (PPE), engineering controls, and proper disposal, is mandatory.
Quantitative Data Summary
| Property | Value | Source |
| Chemical Name | 2-(1-Nitrosopiperidin-2-yl)-2-phenylacetic acid | [2][3] |
| Synonyms | N-NITROSO RITALINIC ACID, N-Nitroso Methylphenidate EP Impurity A | [2][4] |
| Molecular Formula | C13H16N2O3 | [2][5] |
| Molecular Weight | 248.3 g/mol | [2] |
| Appearance | Off White Solid | [2] |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to prevent dermal, ocular, and respiratory exposure to this compound. The following table outlines the minimum required PPE when handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields.[6] | Protects eyes from splashes and airborne particles.[6] |
| Hand Protection | Chemical-resistant gloves (e.g., double nitrile gloves).[6][7] Gloves should be inspected prior to use.[6][8] | Prevents skin contact. Double gloving is recommended for handling concentrated solutions or the pure compound.[6][9] |
| Body Protection | A fire/flame resistant and impervious laboratory coat or coveralls with long sleeves.[2][6] | Protects skin from splashes and contamination.[6] |
| Respiratory Protection | A NIOSH-approved respirator or a self-contained breathing apparatus.[2][6] | Minimizes inhalation exposure, especially when handling the solid material to avoid dust formation.[10] |
Experimental Protocols: Handling and Disposal
Engineering Controls:
-
Ventilation: All work involving this compound, including weighing, reconstitution, and dilution, must be conducted within a certified chemical fume hood.[7][10]
-
Designated Area: A specific area of the laboratory should be designated for working with N-nitroso compounds and clearly marked with warning signs.[7]
-
Safety Equipment: An eyewash station and safety shower must be readily accessible.[7][11]
Step-by-Step Handling Procedures:
-
Training: Before handling this compound, ensure all personnel have received training on its potential hazards and the procedures outlined in this guide.[6]
-
Donning PPE: Put on all required PPE as specified in the table above.
-
Preparation: Conduct all weighing and solution preparation inside a certified chemical fume hood over absorbent pads.[7]
-
Post-Procedure Decontamination: Wipe down all potentially contaminated surfaces with a suitable decontamination solution.
Disposal Plan: Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.[6]
-
Waste Segregation:
-
Disposal Method:
-
Empty containers and unused product must be disposed of as hazardous waste.[12]
-
High-temperature incineration in an incinerator equipped with a NOx scrubber is a potential disposal method for N-nitroso compounds.[13]
-
Alternatively, chemical treatment methods may be employed for the destruction of N-nitroso compounds.[13][14]
-
All disposal must be carried out by a licensed hazardous material disposal company, following all federal, state, and local regulations.[8]
-
Logical Workflow for a Chemical Spill
The following diagram illustrates the step-by-step procedure for managing a spill of this compound.
References
- 1. UNDERSTANDING N-NITROSO COMPOUNDS: BENEFITS, TYPES, AND SAFETY - AquigenBio [aquigenbio.com]
- 2. synzeal.com [synzeal.com]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. N-Nitroso Methylphenidate EP Impurity A | CAS No: 2932440-73-6 [aquigenbio.com]
- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. cleanchemlab.com [cleanchemlab.com]
- 9. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 10. benchchem.com [benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. ncifrederick.cancer.gov [ncifrederick.cancer.gov]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. Decontamination and disposal of nitrosoureas and related N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
